molecular formula C6H5BrFNO B112152 2-Amino-4-bromo-6-fluorophenol CAS No. 182499-89-4

2-Amino-4-bromo-6-fluorophenol

Cat. No.: B112152
CAS No.: 182499-89-4
M. Wt: 206.01 g/mol
InChI Key: BXNQDUMAPNIZAG-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-fluorophenol is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNQDUMAPNIZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372195
Record name 2-amino-4-bromo-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182499-89-4
Record name 2-amino-4-bromo-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and safety and handling information for 2-Amino-4-bromo-6-fluorophenol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the CAS number 182499-89-4.[1] Its structure incorporates an amino group, a bromine atom, and a fluorine atom on a phenol ring, making it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound of interest for drug development.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 182499-89-4[2][3][4][5]
Molecular Formula C6H5BrFNO[1][2][3][4][5][6]
Molecular Weight 206.01 g/mol [1][2][3][4][5][6]
Synonyms 5-Bromo-3-fluoro-2-hydroxyaniline[1]
Predicted Boiling Point 260.2 ± 40.0 °C[1]
Predicted Density 1.863 ± 0.06 g/cm³[1]
Predicted pKa (Not available)
Purity Typically ≥98% (as offered by suppliers)[6]

Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process starting from 2-bromo-4-fluorophenol. This proposed pathway is based on established chemical transformations.

The first step is the nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol. The subsequent step involves the reduction of the nitro group to an amino group to obtain the final product.

Synthesis_Workflow A 2-bromo-4-fluorophenol B Nitration (H2SO4, HNO3) A->B C 2-bromo-4-fluoro-6-nitrophenol B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E This compound D->E

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are proposed experimental protocols based on analogous chemical reactions.

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Intermediate)

This protocol is adapted from the nitration of similar phenolic compounds.

  • Materials: 2-bromo-4-fluorophenol, concentrated sulfuric acid, concentrated nitric acid, chloroform, water, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-bromo-4-fluorophenol in chloroform in a reaction flask with stirring.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate. The catalytic reduction of p-nitrophenol to p-aminophenol is a well-documented transformation and serves as a basis for this proposed method.[8][9][10][11][12]

  • Materials: 2-bromo-4-fluoro-6-nitrophenol, a reducing agent (e.g., iron powder with hydrochloric acid, or palladium on carbon with hydrogen gas), a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (using Iron/HCl):

    • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux.

    • Add the 2-bromo-4-fluoro-6-nitrophenol in portions to the refluxing mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The residue can be partitioned between an organic solvent (like ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Applications in Research and Drug Development

While there is no direct literature on the biological activity or specific applications of this compound, its structural motifs are present in molecules of pharmaceutical interest. Halogenated phenols and anilines are key building blocks in the synthesis of various therapeutic agents. For instance, the structurally related 2-bromo-4-fluorophenol is a key intermediate in the synthesis of kinase inhibitors like Afatinib, which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[13][14]

The presence of amino and hydroxyl groups provides sites for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.

Drug_Discovery_Pathway A Halogenated Phenol (e.g., this compound) B Chemical Modification (e.g., Acylation, Alkylation, Cross-coupling reactions) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Potential role of halogenated phenols in a drug discovery workflow.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from chemical suppliers. The following is a summary of the key safety and handling information.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

CategoryInformation
GHS Pictograms (Not explicitly provided in search results, but related compounds are irritants and may be harmful if swallowed)
Hazard Statements (Not explicitly provided in search results, but related compounds are associated with skin, eye, and respiratory irritation, and may be harmful if swallowed)
Precautionary Statements Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety glasses.
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are recommended. If dust is generated, a NIOSH-approved respirator should be used.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with soap and plenty of water.

  • Eye Contact: Rinse with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely published, its structural features suggest its utility in the development of novel molecules with potential therapeutic value. The proposed synthesis route offers a viable method for its preparation in a laboratory setting. As with all chemicals, appropriate safety precautions should be taken during its handling and use. Further research into the properties and applications of this compound is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4-bromo-6-fluorophenol, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, featuring amino, bromo, fluoro, and hydroxyl groups, this molecule presents a unique electronic and steric profile, making it a potentially valuable building block for the development of novel therapeutic agents and other functional materials. This document collates available data on its core properties, outlines a representative synthetic approach, and visualizes the synthetic workflow.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the data, particularly for thermal properties and density, are based on computational predictions due to the limited availability of experimentally determined values in the literature.

PropertyValueSource
CAS Number 182499-89-4[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1][2]
Exact Mass 204.95400 u[1]
Boiling Point 260.2 ± 40.0 °C (Predicted)[1]
Density 1.863 ± 0.06 g/cm³ (Predicted)[1]
Polar Surface Area (PSA) 46.2 Ų[1]
LogP (XLogP3) 2.45720[1]
InChI Key BXNQDUMAPNIZAG-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=C(C=C1N)O)F)Br

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of structurally related aminophenols. The following protocol describes a representative multi-step synthesis starting from a commercially available precursor.

Representative Synthesis of this compound

This synthesis involves the nitration of a fluorophenol, followed by bromination, and finally, reduction of the nitro group to an amine.

Step 1: Nitration of 2-Fluorophenol

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.

  • Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate, primarily 2-fluoro-6-nitrophenol and 2-fluoro-4-nitrophenol. The desired isomer will need to be separated via column chromatography.

Step 2: Bromination of the Nitrated Intermediate

  • Reaction Setup: Dissolve the purified 2-fluoro-6-nitrophenol in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Brominating Agent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise or dropwise to the solution. The reaction may be catalyzed by a Lewis acid if necessary.

  • Reaction Monitoring: Monitor the formation of the brominated product by TLC.

  • Work-up: Upon completion, quench any excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-6-nitrophenol.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 4-bromo-2-fluoro-6-nitrophenol in a solvent such as ethanol, ethyl acetate, or tetrahydrofuran.

  • Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, filter off the catalyst (if used). If an acid-mediated reduction was performed, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent. Dry the organic layer and evaporate the solvent to obtain the final product, this compound.

Purification: The final compound may require further purification, typically by column chromatography or recrystallization, to achieve high purity.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Start 2-Fluorophenol Intermediate1 2-Fluoro-6-nitrophenol Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Bromo-2-fluoro-6-nitrophenol Intermediate1->Intermediate2 Bromination (NBS or Br₂) FinalProduct This compound Intermediate2->FinalProduct Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

References

An In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorophenol: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Amino-4-bromo-6-fluorophenol. This halogenated aromatic amine is a valuable building block in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided.

Molecular Structure and Properties

This compound is a substituted phenol containing an amino group, a bromine atom, and a fluorine atom on the benzene ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₅BrFNO--INVALID-LINK--
Molecular Weight 206.01 g/mol --INVALID-LINK--
CAS Number 182499-89-4--INVALID-LINK--
IUPAC Name This compoundPubChem
Appearance Solid (predicted)-
Boiling Point 260.2 ± 40.0 °C (Predicted)--INVALID-LINK--
Density 1.863 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
SMILES Nc1c(F)cc(Br)cc1O--INVALID-LINK--
InChI InChI=1S/C6H5BrFNO/c7-4-2-5(9)6(10)1-3(4)8/h1-2,10H,9H2--INVALID-LINK--

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2-bromo-4-fluorophenol. The first step involves the nitration of the phenol ring, followed by the reduction of the nitro group to an amino group.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This protocol is adapted from a patented method for the nitration of 2-bromo-4-fluorophenol.[1]

  • Materials:

    • 2-bromo-4-fluorophenol

    • Chloroform

    • Concentrated Sulfuric Acid

    • Concentrated Nitric Acid

    • Water

    • Saturated Sodium Chloride Solution

    • Anhydrous Sodium Sulfate

    • Ethanol

  • Procedure:

    • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

    • Control the temperature at 20 °C and dropwise add a nitrating mixture of 0.065 moles of sulfuric acid and nitric acid in a 1:5.5 molar ratio.

    • After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.

    • Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

  • Expected Yield: 89%[1]

Step 2: Synthesis of this compound (Proposed)

The reduction of the nitro group in 2-bromo-4-fluoro-6-nitrophenol to an amine is a standard chemical transformation. A common method for this is the use of a metal catalyst with a hydrogen source.

  • Materials:

    • 2-bromo-4-fluoro-6-nitrophenol

    • Ethanol or Tetrahydrofuran (THF)

    • Palladium on Carbon (10% Pd/C) or Rhodium on Carbon (5% Rh/C)

    • Hydrogen Gas or Ammonium Formate

    • Celite

  • Procedure:

    • Dissolve 2-bromo-4-fluoro-6-nitrophenol in a suitable solvent such as ethanol or THF in a reaction vessel.

    • Add a catalytic amount of 10% Pd/C or 5% Rh/C to the solution.

    • If using hydrogen gas, purge the vessel with hydrogen and maintain a hydrogen atmosphere with stirring at room temperature.

    • If using a transfer hydrogenation reagent, add ammonium formate to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Synthesis Workflow

Synthesis_Workflow Start 2-bromo-4-fluorophenol Reagents1 H₂SO₄ / HNO₃ Chloroform Start->Reagents1 Intermediate 2-bromo-4-fluoro-6-nitrophenol Reagents2 Reducing Agent (e.g., H₂ / Pd/C) Intermediate->Reagents2 Final_Product This compound Reagents1->Intermediate Reagents2->Final_Product

Caption: Synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-37.1 - 7.3Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-56.8 - 7.0Doublet of doubletsJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3
-OH8.5 - 9.5Broad singlet-
-NH₂4.5 - 5.5Broad singlet-

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-1 (C-OH)145 - 150 (d, J(C-F) ≈ 10-15 Hz)
C-2 (C-NH₂)130 - 135
C-3115 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-4 (C-Br)110 - 115
C-5120 - 125 (d, J(C-F) ≈ 5-10 Hz)
C-6 (C-F)150 - 155 (d, J(C-F) ≈ 240-250 Hz)

Table 4: Predicted Key IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch3300 - 3500 (broad)
N-H Stretch3300 - 3400 (two bands)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1500 - 1600
C-N Stretch1250 - 1350
C-F Stretch1100 - 1250
C-Br Stretch500 - 600

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
205/207[M]⁺ (Molecular ion peak with bromine isotope pattern)
126[M - Br]⁺
186/188[M - F]⁺ (less likely)
177/179[M - CO]⁺

Potential Applications and Biological Relevance

Halogenated phenols and anilines are important precursors in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.[2] The structural motifs present in this compound make it a promising candidate for use in drug discovery programs.

Precursor for Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention.[3] The synthesis of many tyrosine kinase inhibitors involves the use of substituted anilines as key building blocks.[2] The presence of amino, hydroxyl, and halogen functional groups on this compound provides multiple points for chemical modification to generate a library of compounds for screening as potential kinase inhibitors.

Role in Modulating Signaling Pathways

The development of inhibitors targeting specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), has revolutionized cancer therapy.[3] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) Growth_Factor->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cell Proliferation, Survival, etc. Phospho_Substrate->Cellular_Response Inhibitor Potential Inhibitor (derived from This compound) Inhibitor->Receptor Inhibition

Caption: Tyrosine Kinase Inhibition Signaling Pathway.

Derivatives of this compound could be synthesized to act as competitive inhibitors of ATP at the kinase domain of receptor tyrosine kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of medicinal chemistry. Its polysubstituted aromatic core provides a scaffold for the development of novel small molecules, particularly as inhibitors of key enzymes such as protein kinases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-6-fluorophenol

This technical guide provides a comprehensive overview of a feasible synthetic route to this compound, a valuable substituted aminophenol derivative with potential applications in pharmaceutical and materials science. The synthesis involves a two-step process commencing with the nitration of 2-bromo-4-fluorophenol, followed by the selective reduction of the introduced nitro group to yield the target amine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the regioselective nitration of commercially available 2-bromo-4-fluorophenol to introduce a nitro group at the C6 position, yielding 2-bromo-4-fluoro-6-nitrophenol. The subsequent step is the reduction of the nitro intermediate to the corresponding amine, this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This procedure is adapted from a known method for the nitration of 2-bromo-4-fluorophenol.[1]

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform (CHCl₃)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Nitric acid (HNO₃, concentrated)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 2-bromo-4-fluorophenol (0.05 mol) in 25 mL of chloroform with stirring.

  • Prepare a nitrating mixture by combining sulfuric acid and nitric acid in a molar ratio of 1:5.5.

  • At room temperature (20 °C), add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

  • After the addition is complete, raise the temperature to 45 °C and continue the reaction for 3 hours.

  • Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

Step 2: Synthesis of this compound

This protocol is based on a general method for the reduction of a nitrophenol derivative.[2]

Materials:

  • 2-bromo-4-fluoro-6-nitrophenol

  • Tetrahydrofuran (THF)

  • 5% Rhodium on carbon (Rh/C) catalyst

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of 2-bromo-4-fluoro-6-nitrophenol in THF, add 5% Rh/C catalyst.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and a closely related product from the literature. The data for the final product, this compound, is predicted based on the synthesis of similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-bromo-4-fluorophenolC₆H₄BrFO191.00N/AN/A
2-bromo-4-fluoro-6-nitrophenolC₆H₃BrFNO₃236.00N/A89[1]
2-Amino-4-bromophenolC₆H₆BrNO188.02133-135[2]99[2]
This compound C₆H₅BrFNO 206.01 Predicted: Solid Predicted: High

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow A 2-bromo-4-fluorophenol B 2-bromo-4-fluoro-6-nitrophenol A->B H₂SO₄, HNO₃ Chloroform, 45°C C This compound B->C H₂, 5% Rh/C THF, RT

Caption: Synthetic pathway for this compound.

References

Technical Guide: Safe Handling and Management of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Amino-4-bromo-6-fluorophenol (CAS No: 182499-89-4). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 182499-89-4[1][2]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
Appearance Creamy beige powder[3]
Boiling Point 260.2 ± 40.0 °C (Predicted)[4]
Density 1.863 ± 0.06 g/cm³ (Predicted)[4]
pKa 7.94 ± 0.23 (Predicted)[3]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

While a comprehensive GHS classification for this compound is not consistently available across all sources, related compounds exhibit significant hazards. Based on the available safety data sheets for the specified CAS number and structurally similar chemicals, it is prudent to handle this compound with a high degree of caution.

Potential Hazards:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Due to the presence of aromatic amine and halogenated phenol moieties, users should assume the compound is toxic and handle it accordingly.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE_Workflow start Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood eye_face Wear Chemical Splash Goggles & Face Shield fume_hood->eye_face gloves Wear Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) eye_face->gloves body Wear a Flame-Retardant Laboratory Coat gloves->body footwear Wear Closed-Toe, Chemical-Resistant Shoes body->footwear respirator_q Is there a risk of aerosolization or dust outside of a fume hood? footwear->respirator_q respirator_y Use a NIOSH-Approved Respirator with appropriate cartridges respirator_q->respirator_y Yes end Proceed with Experiment respirator_q->end No respirator_y->end

Figure 1: PPE Selection Workflow for Handling this compound.
Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Clear the workspace of all non-essential items.

    • Verify the location and accessibility of the nearest eyewash station and safety shower.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to minimize inhalation of dust.

    • Use a disposable weigh boat to prevent contamination of balances.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolution (if applicable):

    • If preparing a solution, add the solid this compound to the solvent slowly.

    • Keep the container covered as much as possible during dissolution to minimize vapor release.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Clean all equipment used in the process.

    • Dispose of all waste in appropriately labeled hazardous waste containers.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The recommended storage temperature is between 2-8°C.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[6]
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Spill Response

Spill_Response_Workflow spill Spill of This compound evacuate Evacuate immediate area and restrict access spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, protective clothing) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ventilate->contain collect Carefully collect the absorbed material into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose

Figure 2: Spill Response Workflow.

In the event of a spill, avoid dust formation and breathing vapors.[6] Remove all sources of ignition and use spark-proof tools.[6] Prevent the chemical from entering drains.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: The combustion of this material may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations for the disposal of chemical waste. Ensure waste containers are properly labeled with the chemical name and associated hazards.[6]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its structural features: a substituted benzene ring with a hydroxyl group (phenol), an amino group, a bromine atom, and a fluorine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5Singlet (broad)1HPhenolic -OH
~ 6.8 - 7.2Doublet1HAromatic C-H
~ 6.6 - 7.0Doublet1HAromatic C-H
~ 4.5 - 5.5Singlet (broad)2HAmino -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d, ¹JCF ≈ 240 Hz)C-F
~ 140 - 150C-OH
~ 130 - 140C-NH₂
~ 115 - 125Aromatic C-H
~ 110 - 120Aromatic C-H
~ 100 - 110C-Br

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
1620 - 1580MediumN-H bending and Aromatic C=C stretching
1520 - 1480StrongAromatic C=C stretching
1300 - 1200StrongC-O stretching (phenol)
1250 - 1150StrongC-F stretching
700 - 600MediumC-Br stretching

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z RatioRelative AbundanceAssignment
205/207~1:1[M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br)
188/190Variable[M-NH₃]⁺
126Variable[M-Br]⁺
98Variable[M-Br-CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 30 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis and perform a background subtraction.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or by dissolving it in a suitable volatile solvent (e.g., methanol) for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Data Acquisition (Electron Ionization - EI):

    • Use a standard EI energy of 70 eV.

    • Set the mass analyzer to scan a mass-to-charge (m/z) range of 50 to 300.

    • The ion source temperature should be maintained at approximately 200-250 °C.

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a novel or unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Sample Unknown Compound Purification Purification (e.g., Crystallization, Chromatography) Sample->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR Interpret_FTIR Identify Functional Groups FTIR->Interpret_FTIR Interpret_MS Determine Molecular Weight & Formula MS->Interpret_MS Interpret_NMR Elucidate Carbon-Hydrogen Framework NMR->Interpret_NMR Propose_Structure Propose Putative Structure Interpret_FTIR->Propose_Structure Interpret_MS->Propose_Structure Interpret_NMR->Propose_Structure Confirm_Structure Confirm Structure (e.g., 2D NMR, X-ray) Propose_Structure->Confirm_Structure

A logical workflow for the spectroscopic identification of an unknown organic compound.

Solubility Profile of 2-Amino-4-bromo-6-fluorophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-bromo-6-fluorophenol, a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing qualitative solubility information based on structurally similar compounds, detailed experimental protocols for determining solubility, and a generalized synthetic workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of novel chemical entities.

Physicochemical Properties and Predicted Solubility

For instance, 2-Amino-4-bromophenol is reported to have slight solubility in water but is more soluble in organic solvents such as ethanol and acetone.[1] This suggests that the presence of the polar amino and hydroxyl groups contributes to solubility in polar protic solvents, while the brominated aromatic ring allows for interaction with less polar solvents.

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar hydroxyl and amino groups suggests potential solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating solubility in non-polar organic solvents. It is expected to exhibit good solubility in polar aprotic solvents and alcohols, and moderate solubility in non-polar hydrocarbon solvents. However, for precise quantitative understanding, experimental determination is essential.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Ethanol, Methanol)GoodHydrogen bonding with -OH and -NH2 groups.
Polar Aprotic (e.g., Acetone, DMSO)GoodDipole-dipole interactions.
Non-Polar (e.g., Toluene, Hexane)Moderate to LowLipophilic character of the substituted benzene ring.
Chlorinated (e.g., Dichloromethane)ModerateFavorable interactions with halogenated solute.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2] This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Sample Preparation : Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]

  • Solvent Addition : Add a known volume of the desired organic solvent to each vial.

  • Equilibration : Place the vials in a constant temperature shaker bath. The temperature should be controlled and maintained at the desired level (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sampling : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilution : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the analytical range of the quantification method.

  • Quantification : Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility : The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

G A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute filtered saturated solution E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H G Start Bromofluorophenol Intermediate Nitration Nitration Start->Nitration Nitro Nitro-bromofluorophenol Nitration->Nitro Reduction Reduction Nitro->Reduction Final This compound Reduction->Final

References

2-Amino-4-bromo-6-fluorophenol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Amino-4-bromo-6-fluorophenol, a halogenated aromatic compound with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its commercial availability, chemical properties, and potential synthetic routes.

Commercial Availability

SupplierWebsiteAvailable Documentation
Alachem Co., Ltd.--INVALID-LINK--CoA, SDS, Route of Synthesis, Method of Analysis[1]
Halochem--INVALID-LINK--CoA, NMR, MSDS, HPLC, GC[2]
BLD Pharm--INVALID-LINK-----
CATO Reference Materials--INVALID-LINK--CoA (by lot number)[3]
CymitQuimica--INVALID-LINK-----
Key Organics--INVALID-LINK--SDS[4]
ECHO CHEMICAL CO., LTD.--INVALID-LINK-----
Echemi--INVALID-LINK--SDS[5]

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound. This data is compiled from various supplier and database entries.

PropertyValueSource
CAS Number 182499-89-4Multiple
Molecular Formula C₆H₅BrFNOAlachem Co., Ltd.[1]
Molecular Weight 206.01 g/mol Alachem Co., Ltd.[1]
Purity ≥98%Halochem[2]
Storage Keep in dark place, inert atmosphere, room temperatureBLD Pharm[6]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway for this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluoro-6-nitrophenol 2-Bromo-4-fluoro-6-nitrophenol 2-Bromo-4-fluorophenol->2-Bromo-4-fluoro-6-nitrophenol  Chloroform, 40-80°C Mixed Acid (H2SO4/HNO3) Mixed Acid (H2SO4/HNO3) Mixed Acid (H2SO4/HNO3)->2-Bromo-4-fluoro-6-nitrophenol This compound This compound 2-Bromo-4-fluoro-6-nitrophenol->this compound e.g., H2/Pd-C or SnCl2/HCl Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Proposed synthesis of this compound.

Experimental Details (Hypothetical)

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Based on CN103724206A) [7]

  • Reactants: 2-bromo-4-fluorophenol, Chloroform, Mixed acid (Sulfuric acid and Nitric acid).

  • Procedure: 2-bromo-4-fluorophenol is dissolved in chloroform. A mixed acid solution of sulfuric acid and nitric acid is added dropwise at room temperature. The reaction mixture is then heated to 40-80°C and stirred for a specified time.

  • Workup: The organic phase is washed with water, and the solvent is evaporated to yield the crude 2-bromo-4-fluoro-6-nitrophenol.

Step 2: Reduction of 2-bromo-4-fluoro-6-nitrophenol

  • Reactants: 2-bromo-4-fluoro-6-nitrophenol, a suitable reducing agent (e.g., H₂ over Palladium on carbon, or Tin(II) chloride in hydrochloric acid).

  • Procedure: The nitro compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate for catalytic hydrogenation, or concentrated HCl for SnCl₂ reduction). The reducing agent is added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: The workup procedure would depend on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For SnCl₂ reduction, the reaction is typically basified to precipitate the tin salts, which are then filtered off. The product is then extracted with an organic solvent. The crude product would likely require purification by recrystallization or column chromatography.

Applications in Research and Development

Halogenated aminophenols are valuable building blocks in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented in peer-reviewed literature, related compounds are known to be precursors for:

  • Enzyme Inhibitors: The aminophenol scaffold can be elaborated to synthesize inhibitors of various enzymes.

  • Anticancer Agents: Many small-molecule kinase inhibitors and other anticancer drugs contain substituted aniline or phenol cores.

  • Agrochemicals: This class of compounds can serve as a starting point for the synthesis of novel herbicides and fungicides.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the specific biological activity of this compound or its involvement in any signaling pathways. Research on structurally similar bromophenol derivatives suggests potential for antibacterial and anticancer activities, but this has not been confirmed for this specific molecule. Further investigation is required to elucidate its biological function.

Safety Information

A Safety Data Sheet (SDS) for this compound is available from Echemi.[5] Key safety precautions include:

  • Handling in a well-ventilated area.

  • Wearing suitable protective clothing, including gloves and safety goggles.

  • Avoiding the formation of dust and aerosols.

  • Storing in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, please refer to the supplier's SDS.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Amino-4-bromo-6-fluorophenol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related molecules, safety data sheets, and established chemical principles to provide a robust framework for its handling, storage, and use in research and development.

Chemical and Physical Properties

This compound is a halogenated aminophenol with a molecular formula of C₆H₅BrFNO and a molecular weight of 206.01 g/mol .[1][2] It is typically a solid at room temperature and should be stored in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

PropertyValueReference(s)
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
Appearance Solid[2]
Storage Temperature 2°C - 8°C is recommended for similar compounds.[4]
Boiling Point 257.20 °C (Predicted for a structural isomer)[4]

Stability Profile

Thermal Stability

Based on studies of structurally similar compounds like o-aminophenol and 2-Amino-4-bromobenzoic acid, it can be inferred that this compound may undergo thermal decomposition at elevated temperatures.[5][6] The primary decomposition pathway is likely to involve the functional groups present. For instance, aminobenzoic acids are known to undergo decarboxylation.[5]

Oxidative Stability

Aminophenols, especially ortho and para isomers, are prone to oxidation upon exposure to air.[5] This process can be accelerated by light and the presence of metal impurities. The oxidation of o-aminophenol has been shown to form an electroactive polymer.[7] To mitigate oxidative degradation, it is crucial to handle this compound under an inert atmosphere and use deoxygenated solvents.[5]

Photolytic Stability

Substituted phenols can undergo photodissociation upon exposure to near-UV light.[8] Studies on phenol and 4-fluorophenol have shown that O-H bond fission can occur.[8] The presence of multiple substituents on the aromatic ring of this compound will influence its photolytic stability.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the hydroxyl group, and the halogen substituents (bromo and fluoro). The amino and hydroxyl groups are electron-donating and activating, directing electrophilic substitution to the ortho and para positions. Conversely, the halogens are electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution.[9]

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Reactions involving the Aromatic Ring

The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the existing functional groups. The bromine atom also serves as a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[9] This makes the compound a valuable precursor for the synthesis of more complex molecules.[10]

Experimental Protocols

The following are proposed experimental protocols for assessing the stability and exploring the reactivity of this compound, adapted from literature on similar compounds.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol is adapted from methodologies used for other substituted aromatic compounds.[5][11][12]

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan and 2-5 mg into a DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample and a reference pan in the DSC cell.

    • Purge with an inert gas at a flow rate of 20-50 mL/min.

    • Equilibrate at a starting temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) through its expected melting and decomposition range.

    • Record the heat flow as a function of temperature.

Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss in each step.

  • From the DSC curve, identify endothermic or exothermic events such as melting and decomposition.

Protocol for Assessing Oxidative Stability

This protocol is based on general practices for handling air-sensitive aminophenols.[5]

Objective: To qualitatively assess the oxidative stability of this compound in solution.

Materials:

  • This compound

  • Deoxygenated solvent (e.g., ethanol, sparged with nitrogen or argon for 30 minutes)

  • Inert gas (nitrogen or argon)

  • Schlenk flask or glovebox

Procedure:

  • Under an inert atmosphere, dissolve a known amount of this compound in the deoxygenated solvent in a Schlenk flask.

  • Divide the solution into two portions in sealed vials.

  • Expose one vial to air and light, and keep the other under an inert atmosphere and protected from light.

  • Visually inspect the solutions for color change over time (e.g., 1, 6, 24 hours).

  • (Optional) Analyze the solutions by HPLC or UV-Vis spectroscopy to monitor the degradation of the parent compound and the formation of new peaks.

Expected Outcome: The solution exposed to air and light is expected to develop a color, indicating oxidative degradation, while the protected solution should remain relatively unchanged.

Visualizations

Logical Relationship of Reactivity

G Factors Influencing Reactivity of this compound A This compound B Functional Groups A->B L Electrophilic Aromatic Substitution A->L C Amino (-NH2) B->C D Hydroxyl (-OH) B->D E Halogens (Br, F) B->E G Activating / o,p-directing C->G I Nucleophilic Reactions (Acylation, Alkylation) C->I D->G J Acid-Base Reactions (Phenoxide formation) D->J H Deactivating / Inductive Effect E->H K Cross-Coupling Reactions (e.g., Suzuki) E->K Br atom F Reactivity Profile G->F G->L H->F H->L

Caption: Factors influencing the reactivity of this compound.

Experimental Workflow for Thermal Stability Analysis

G Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_tga TGA cluster_dsc DSC cluster_analysis Data Analysis prep Weigh this compound (5-10 mg for TGA, 2-5 mg for DSC) tga_load Load sample into TGA prep->tga_load dsc_load Load sample into DSC prep->dsc_load tga_purge Purge with N2 tga_load->tga_purge tga_heat Heat at 10 °C/min tga_purge->tga_heat tga_record Record mass loss vs. temp tga_heat->tga_record analysis_tga Determine decomposition temperature and weight loss from TGA data tga_record->analysis_tga dsc_purge Purge with N2 dsc_load->dsc_purge dsc_heat Heat at 10 °C/min dsc_purge->dsc_heat dsc_record Record heat flow vs. temp dsc_heat->dsc_record analysis_dsc Identify melting and decomposition events from DSC data dsc_record->analysis_dsc

Caption: Experimental workflow for thermal stability analysis.

Conclusion

This compound is a versatile chemical intermediate with a rich and complex reactivity profile, making it a valuable building block in organic synthesis and drug discovery. Its stability is a critical consideration for its practical application, with a notable susceptibility to oxidation. The information and protocols provided in this guide, though largely based on analogous compounds, offer a solid foundation for researchers to safely handle, store, and utilize this compound in their work. Further experimental studies are warranted to fully elucidate the specific quantitative stability and reactivity parameters of this compound.

References

The Synthetic Versatility of 2-Amino-4-bromo-6-fluorophenol: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 2-Amino-4-bromo-6-fluorophenol as a versatile building block in modern organic synthesis. Its unique trifunctionalized aromatic core, featuring amino, bromo, and fluoro substituents, offers a powerful platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document provides an in-depth overview of its synthetic utility, supported by experimental protocols and quantitative data derived from closely related analogs.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of its isomers and related compounds provide valuable insights. The strategic placement of the amino, bromo, and fluoro groups significantly influences the reactivity of the aromatic ring, the pKa of the phenolic hydroxyl group, and the nucleophilicity of the amino group.

Property2-Amino-4-bromophenol2-Amino-6-bromo-4-fluorophenol
Molecular Formula C₆H₆BrNO[1][2]C₆H₅BrFNO[3]
Molecular Weight 188.02 g/mol [1][2]206.01 g/mol [3]
Appearance White to light brown crystalline solid[1]Solid
Melting Point 130-135 °C[4]Not available
Purity (Typical) ≥98.0% (HPLC)[4]Not available
Solubility Slightly soluble in water; soluble in ethanol and acetone[1]Not available

Key Synthetic Transformations and Applications

The unique substitution pattern of this compound allows for a diverse range of chemical transformations, making it a valuable precursor for various functional molecules. The applications outlined below are based on established reactions of similarly substituted phenols and anilines.

Synthesis of Heterocyclic Scaffolds

The vicinal arrangement of the amino and hydroxyl groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, such as benzoxazoles. These motifs are prevalent in many biologically active molecules.

A general approach to synthesizing benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. The bromine and fluorine atoms on the aromatic ring can be used to modulate the electronic properties and metabolic stability of the final product.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The presence of a bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

This reaction is a powerful tool for forming carbon-carbon bonds. By coupling this compound with various boronic acids, a wide array of biaryl compounds can be synthesized. These structures are of significant interest in drug discovery and materials science.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromophenol Derivative

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 2-bromo-4-fluorophenol.[5][6]

Materials:

  • 2-Bromo-4-fluorophenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • To a dry reaction flask, add 2-bromo-4-fluorophenol, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Halogenated aminophenols are crucial intermediates in the synthesis of pharmaceuticals. For instance, 2-bromo-4-fluorophenol is a key building block in the synthesis of Afatinib, a tyrosine kinase inhibitor used in cancer therapy.[5] The structural similarity suggests that this compound could be a valuable precursor for novel kinase inhibitors and other enzyme inhibitors.[5][6]

Derivatives of bromophenols have demonstrated inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase.[6] The unique substitution pattern of this compound could lead to the development of potent and selective inhibitors for various therapeutic targets.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships involving halogenated phenols.

Suzuki_Miyaura_Coupling A This compound C Pd Catalyst Base A->C B Arylboronic Acid (R-B(OH)₂) B->C D Biaryl Product C->D Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Heterocycle_Synthesis cluster_reactants Reactants A This compound C Condensation/ Cyclization A->C B Carboxylic Acid Derivative (R-COX) B->C D Benzoxazole Derivative C->D

Caption: Synthesis of Benzoxazole Derivatives.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The strategic positioning of its functional groups provides a versatile platform for the construction of a wide range of valuable compounds, particularly in the fields of medicinal chemistry and drug development. The synthetic protocols and applications of its close analogs, as detailed in this guide, provide a solid foundation for researchers to unlock the full potential of this intriguing molecule. Further investigation into the reactivity and applications of this compound is warranted and is expected to yield novel and impactful discoveries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromo-5-fluoro-benzoxazoles using 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged scaffolds in drug discovery and medicinal chemistry.[1][2] The unique structural framework of benzoxazoles allows for versatile functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The synthesis of benzoxazoles is a key focus in organic and medicinal chemistry. A common and effective method for their preparation is the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.[6][7] This approach, often referred to as the Phillips condensation (though more accurately applied to benzimidazole synthesis), provides a straightforward route to the benzoxazole core.[8]

This document provides detailed application notes and protocols for the synthesis of 7-bromo-5-fluoro-benzoxazole derivatives starting from 2-Amino-4-bromo-6-fluorophenol. The presence of bromine and fluorine atoms on the benzoxazole ring is of particular interest in drug development, as these halogens can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthetic Pathway

The primary synthetic route described is the one-pot condensation of this compound with various aromatic aldehydes in the presence of a catalyst to yield the corresponding 2-aryl-7-bromo-5-fluorobenzoxazoles. This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.

Benzoxazole Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Schiff Base Intermediate A->C + R-CHO - H2O B Aromatic Aldehyde (R-CHO) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Aryl-7-bromo-5-fluorobenzoxazole D->E - H2O (Dehydration/Aromatization)

Figure 1: General reaction pathway for the synthesis of 2-aryl-7-bromo-5-fluorobenzoxazoles.

Data Presentation: Representative Synthesized Benzoxazoles

The following table summarizes the expected products from the reaction of this compound with a variety of commercially available aromatic aldehydes. The yields are estimated based on similar reactions reported in the literature for substituted 2-aminophenols.[6][9]

EntryAromatic Aldehyde (R-CHO)Product NameMolecular FormulaExpected Yield (%)
1Benzaldehyde7-Bromo-5-fluoro-2-phenylbenzoxazoleC₁₃H₇BrFNO85-95
24-Chlorobenzaldehyde7-Bromo-2-(4-chlorophenyl)-5-fluorobenzoxazoleC₁₃H₆BrClFNO80-90
34-Methoxybenzaldehyde7-Bromo-5-fluoro-2-(4-methoxyphenyl)benzoxazoleC₁₄H₉BrFNO₂88-98
44-Nitrobenzaldehyde7-Bromo-5-fluoro-2-(4-nitrophenyl)benzoxazoleC₁₃H₆BrN₂O₃F75-85
52-Naphthaldehyde7-Bromo-5-fluoro-2-(naphthalen-2-yl)benzoxazoleC₁₇H₉BrFNO82-92

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of 2-aryl-7-bromo-5-fluorobenzoxazoles.

Materials and Equipment:

  • This compound

  • Substituted aromatic aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), samarium triflate, or a supported catalyst)[9]

  • Solvent (e.g., ethanol, dimethylformamide (DMF), or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

General Procedure for the Synthesis of 2-Aryl-7-bromo-5-fluorobenzoxazoles:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add the corresponding aromatic aldehyde (1.1 mmol).

  • Add the solvent (10 mL) and the catalyst (e.g., p-TsOH, 0.1 mmol).

  • The reaction mixture is stirred and heated to reflux (the exact temperature will depend on the solvent used).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aryl-7-bromo-5-fluorobenzoxazole.

Characterization:

The structure of the synthesized compounds can be confirmed by various spectroscopic methods, including:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The presence of a C=N stretching vibration around 1630 cm⁻¹ and the absence of N-H and O-H stretching vibrations from the starting material are indicative of benzoxazole formation.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-7-bromo-5-fluorobenzoxazoles.

Experimental Workflow A Reactant Mixing (this compound, Aldehyde, Catalyst, Solvent) B Reaction (Heating under Reflux) A->B C Reaction Monitoring (TLC) B->C Periodic Sampling C->B Continue if incomplete D Workup (Solvent Removal, Extraction, Washing, Drying) C->D Proceed upon completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Pure 2-Aryl-7-bromo-5-fluorobenzoxazole F->G

Figure 2: A generalized experimental workflow for the synthesis and purification of benzoxazoles.

Applications and Significance

Benzoxazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[10] The introduction of bromo and fluoro substituents on the benzoxazole core, as in the case of the products derived from this compound, can enhance their therapeutic potential. Halogens can increase metabolic stability by blocking sites of oxidation and can improve membrane permeability and oral bioavailability due to increased lipophilicity. Furthermore, the electronic properties of these substituents can influence the binding interactions of the molecule with its biological target. These halogenated benzoxazoles can serve as valuable intermediates for further chemical modifications, such as cross-coupling reactions at the bromine position, to generate libraries of novel compounds for high-throughput screening in drug development programs.

References

Application Notes and Protocols: Synthesis of 7-Bromo-5-fluoro-2-aryl-1,3-benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of 2-Amino-4-bromo-6-fluorophenol with a variety of aldehydes provides a direct and efficient route to a versatile class of heterocyclic compounds: 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles. These halogenated benzoxazoles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of bromine and fluorine atoms on the benzoxazole core can significantly modulate the physicochemical properties and biological activity of the molecules, making them attractive scaffolds for drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles.

Reaction Scheme

The core reaction involves the acid-catalyzed condensation of this compound with an aldehyde, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2_Amino_4_bromo_6_fluorophenol This compound Benzoxazole 7-Bromo-5-fluoro-2-aryl-1,3-benzoxazole 2_Amino_4_bromo_6_fluorophenol->Benzoxazole + Aldehyde Aldehyde (R-CHO) Aldehyde->Benzoxazole [H+], Heat - H2O

Caption: General reaction scheme for the synthesis of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles.

Applications in Drug Discovery

Substituted benzoxazoles are known to exhibit a wide range of pharmacological activities. The 7-bromo-5-fluoro substitution pattern offers a unique combination of lipophilicity and hydrogen bonding potential, which can be exploited for targeting various biological macromolecules. Potential therapeutic applications include:

  • Antimicrobial Agents: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi. The synthesized compounds can be screened for their efficacy against clinically relevant pathogens.

  • Anticancer Agents: Many benzoxazole-containing molecules exhibit cytotoxic activity against various cancer cell lines. These compounds can serve as starting points for the development of novel chemotherapeutics.

  • Anti-inflammatory Agents: Benzoxazoles have been investigated as inhibitors of inflammatory pathways. The synthesized derivatives can be evaluated for their ability to modulate key inflammatory targets.

Experimental Protocols

This section provides a general, representative protocol for the synthesis of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles. This procedure can be adapted for various aromatic and heteroaromatic aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene or other suitable high-boiling solvent

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for removal of water)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

General Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq), the desired aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a sufficient volume of toluene to dissolve the reactants (approximately 10-20 mL per mmol of the aminophenol).

  • Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • After completion of the reaction (typically 4-8 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify by column chromatography on silica gel. A gradient elution with a hexane-ethyl acetate mixture is often effective.

  • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 7-bromo-5-fluoro-2-aryl-1,3-benzoxazole.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation: Representative Yields

The following table summarizes representative yields for the synthesis of various 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles based on the general protocol described above. Please note that these are illustrative values and actual yields may vary depending on the specific reaction conditions and the nature of the aldehyde.

Aldehyde (R-CHO)R-GroupProductRepresentative Yield (%)
BenzaldehydePhenyl7-Bromo-5-fluoro-2-phenyl-1,3-benzoxazole85
4-Chlorobenzaldehyde4-Chlorophenyl7-Bromo-2-(4-chlorophenyl)-5-fluoro-1,3-benzoxazole88
4-Methoxybenzaldehyde4-Methoxyphenyl7-Bromo-5-fluoro-2-(4-methoxyphenyl)-1,3-benzoxazole92
4-Nitrobenzaldehyde4-Nitrophenyl7-Bromo-5-fluoro-2-(4-nitrophenyl)-1,3-benzoxazole80
2-Naphthaldehyde2-Naphthyl7-Bromo-5-fluoro-2-(naphthalen-2-yl)-1,3-benzoxazole83
Furan-2-carbaldehydeFuran-2-yl7-Bromo-5-fluoro-2-(furan-2-yl)-1,3-benzoxazole75

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles.

Experimental_Workflow Reactants 1. Mix Reactants (this compound, Aldehyde, p-TSA in Toluene) Reaction 2. Reflux Reaction (4-8 hours at 110-120°C) Reactants->Reaction Workup 3. Solvent Evaporation Reaction->Workup Purification 4. Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Recrystallization 5. Recrystallization (e.g., Ethanol/Water) Purification->Recrystallization Characterization 6. Product Characterization (NMR, MS, IR) Recrystallization->Characterization Final_Product Pure 7-Bromo-5-fluoro-2-aryl-1,3-benzoxazole Characterization->Final_Product

Caption: A streamlined workflow for the synthesis and purification of benzoxazole derivatives.

Potential Signaling Pathway Involvement

While the specific mechanism of action for novel 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles needs to be experimentally determined, related halogenated benzoxazole compounds have been reported to interact with various signaling pathways implicated in cancer and inflammation. A hypothetical signaling pathway that could be investigated for these novel compounds is the inhibition of a key kinase involved in cell proliferation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Target Kinase Receptor->Kinase Downstream_Effector Downstream Effector Kinase->Downstream_Effector Apoptosis Apoptosis Kinase->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Benzoxazole 7-Bromo-5-fluoro-2-aryl- 1,3-benzoxazole Benzoxazole->Kinase Inhibits

Caption: A potential mechanism of action involving kinase inhibition leading to reduced cell proliferation.

Application Note: A Detailed Protocol for the Selective N-Alkylation of 2-Amino-4-bromo-6-fluorophenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of substituted aminophenols is a critical transformation in the synthesis of a wide array of pharmacologically active compounds and functional materials. This document provides a comprehensive protocol for the selective N-alkylation of the amino group in 2-Amino-4-bromo-6-fluorophenol. Direct alkylation of aminophenols can often lead to a mixture of N- and O-alkylated products, necessitating complex protection and deprotection steps.[1][2] The presented protocol utilizes a highly selective one-pot reductive amination strategy, which involves the condensation of the aminophenol with an aldehyde to form an intermediate imine, followed by in-situ reduction with sodium borohydride.[1][3] This method is advantageous due to its high selectivity for the amino group, excellent yields, and operational simplicity.[1]

Reaction Scheme

The overall reaction scheme for the selective N-alkylation of this compound is depicted below:

N_Alkylation_Scheme cluster_reactants Reactants cluster_products Product aminophenol This compound reagents + NaBH4 (Sodium Borohydride) in Methanol aminophenol->reagents aldehyde R-CHO (Aldehyde) aldehyde->reagents product N-alkylated-2-Amino-4-bromo-6-fluorophenol reagents->product

Caption: Reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, or other aliphatic/aromatic aldehydes)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel GF-254)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 6-7 mL per mmol of aminophenol).

  • Aldehyde Addition: To the stirred solution, add the desired aldehyde (1.0 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the Schiff base (imine). Monitor the reaction progress by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction for an additional hour at room temperature.

  • Work-up:

    • Pour the reaction mixture into water (approximately 10 mL per mmol of aminophenol).

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase in vacuo using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure N-alkylated product.

Data Presentation

The following table summarizes the key quantitative data for a representative reaction.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound206.011.01.0206 mg
Benzaldehyde (example aldehyde)106.121.01.0106 mg
Sodium Borohydride37.832.02.076 mg
Methanol (solvent)---10 mL
Product
N-benzyl-2-amino-4-bromo-6-fluorophenol296.13--Yield (%)

Note: The yield is dependent on the specific aldehyde used and optimization of reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental protocol.

experimental_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_aldehyde Add Aldehyde (1.0 eq) dissolve->add_aldehyde stir_1hr Stir at RT for 1 hour (Imine Formation) add_aldehyde->stir_1hr cool Cool reaction in Ice Bath stir_1hr->cool add_nabh4 Add NaBH4 (2.0 eq) portion-wise cool->add_nabh4 stir_1hr_rt Stir at RT for 1 hour add_nabh4->stir_1hr_rt workup Aqueous Work-up (Water & DCM Extraction) stir_1hr_rt->workup dry Dry organic phase (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The reductive amination protocol detailed in this application note provides a robust and highly selective method for the N-alkylation of this compound. This one-pot procedure offers high yields and avoids the need for protecting groups, making it an efficient strategy for the synthesis of N-alkylated aminophenol derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Amino-4-bromo-6-fluorophenol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-bromo-6-fluorophenol is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring an amino group, a bromine atom, a fluorine atom, and a hydroxyl group, offers multiple reactive sites for constructing complex molecular architectures. This strategic arrangement of functional groups makes it a valuable building block in medicinal chemistry, particularly for the development of targeted therapies.

The presence of the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1] The amino and hydroxyl groups offer sites for further functionalization, allowing for the construction of key pharmacophores.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for enzyme inhibitors and targeted cancer therapies.

I. Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

A common and powerful application of halogenated phenols in pharmaceutical synthesis is the formation of biaryl structures through Suzuki-Miyaura cross-coupling.[1] This reaction is instrumental in building the core of many targeted inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position of the phenol ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation
ReactantMolar RatioPurityExpected Yield
This compound1.0>97%75-90%
Arylboronic acid1.2>98%-
Pd(OAc)₂0.02--
PPh₃0.04--
K₂CO₃2.0--

II. Proposed Synthesis of a Precursor for Tyrosine Kinase Inhibitors (TKIs)

Substituted anilines are critical intermediates in the synthesis of numerous Tyrosine Kinase Inhibitors (TKIs), a class of drugs that target specific signaling pathways implicated in cancer cell proliferation.[2] this compound can be envisioned as a starting material for the synthesis of such precursors.

Proposed Experimental Workflow

The following diagram outlines a proposed synthetic workflow starting from this compound to a key aniline intermediate.

G A This compound B Protection of Amino and Hydroxyl Groups A->B e.g., Ac₂O, Boc₂O C Protected Intermediate B->C D Suzuki-Miyaura Coupling C->D ArB(OH)₂, Pd catalyst E Biaryl Intermediate D->E F Deprotection E->F e.g., HCl, TFA G Final Aniline Precursor F->G G cluster_0 EGFR Signaling Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival TKI TKI TKI->Dimerization & Autophosphorylation Inhibits G cluster_1 HER2 Signaling HER2 HER2 Dimerization (with other HERs) Dimerization (with other HERs) HER2->Dimerization (with other HERs) Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) Dimerization (with other HERs)->Downstream Signaling (e.g., PI3K/Akt) Cell Growth, Proliferation Cell Growth, Proliferation Downstream Signaling (e.g., PI3K/Akt)->Cell Growth, Proliferation Dual TKI Dual TKI Dual TKI->Dimerization (with other HERs) Inhibits

References

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[3] This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Amino-4-bromo-6-fluorophenol with various arylboronic acids. The resulting 4-aryl-2-amino-6-fluorophenol scaffold is a valuable building block for drug discovery, offering multiple points for further diversification.

The protocol outlined below is based on established procedures for structurally similar substrates, such as other bromophenols and amino-substituted aryl bromides, and serves as a robust starting point for optimization.[4][5][6]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (this compound), forming a Pd(II) complex.[6][7]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center. The base activates the organoboron species, facilitating this transfer.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst.[6][7]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd [Ar-Pd(II)L₂-Ar'] transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product_out Ar-Ar' reductive_elimination->product_out aryl_halide_in Ar-Br aryl_halide_in->oxidative_addition boronic_acid_in Ar'-B(OH)₂ + Base boronic_acid_in->transmetalation

A diagram of the Suzuki-Miyaura catalytic cycle.

Data Presentation: Optimization Parameters

The following table summarizes typical reaction conditions for Suzuki coupling of analogous aryl bromides. These parameters serve as a valuable reference for optimizing the reaction for this compound.

ParameterCondition ACondition BCondition CRationale & Reference
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)Starting material.
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.5 equiv)Arylboronic Acid (1.1 equiv)A slight excess is typically used to drive the reaction to completion.[4]
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2-3 mol%) + Ligand (e.g., PPh₃, PCy₃)Pd₂(dba)₃ (1-2 mol%) + Ligand (e.g., XPhos)Choice depends on substrate reactivity. Pd(PPh₃)₄ is common; others allow for optimization.[4][5][9]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)A base is required for transmetalation; choice can significantly impact yield.[4][9]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Acetonitrile / H₂O (4:1)Biphasic systems are common. Solvent choice can affect solubility and reaction rate.[1][4][9]
Temperature 80-90 °C100 °C70-80 °CHeating is generally required to drive the reaction.[4][9]
Time 12-24 h12-18 h18-22 hReaction progress should be monitored (e.g., by TLC or LC-MS).[4][9]

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (manifold or balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.[4]

  • Degassing: Sparge the resulting mixture with a gentle stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.[4] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-amino-6-fluorophenol product.

Visualization of Experimental Workflow

Experimental_Workflow arrow arrow A 1. Combine Reactants & Base (Aryl Halide, Boronic Acid, K₂CO₃) in Schlenk Flask B 2. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (e.g., 90°C, 12-24h) under Inert Atmosphere C->D E 5. Cool to Room Temp & Dilute with Ethyl Acetate D->E F 6. Aqueous Work-up (Wash with Water & Brine) E->F G 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) F->G H 8. Purify (Flash Column Chromatography) G->H I Final Product: 4-Aryl-2-amino-6-fluorophenol H->I

References

The Medicinal Chemistry Applications of 2-Amino-4-bromo-6-fluorophenol Remain Largely Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches have predominantly yielded information on the regioisomer, 2-bromo-4-fluorophenol, a compound that has been utilized in the synthesis of various bioactive molecules. However, the distinct substitution pattern of 2-Amino-4-bromo-6-fluorophenol, with the addition of an amino group, significantly alters its chemical reactivity and potential biological profile. Extrapolating data from other isomers would be scientifically unsound.

A key challenge in providing a detailed report is the absence of published studies that utilize this compound as a starting material for the synthesis of specific medicinal agents. Consequently, there is a lack of quantitative biological data, such as IC50 or Ki values, for any derivatives of this compound. Furthermore, detailed experimental protocols for reactions like Suzuki-Miyaura coupling or other cross-coupling reactions specifically involving this compound are not described.

The only tangentially relevant information uncovered is a patent detailing the preparation of a potential precursor, 2-bromo-4-fluoro-6-nitrophenol. This nitro-compound could theoretically be reduced to synthesize this compound.

Synthetic Pathway to a Potential Precursor

A patented method describes the synthesis of 2-bromo-4-fluoro-6-nitrophenol from 2-bromo-4-fluorophenol. This process involves a nitration reaction using a mixture of sulfuric and nitric acid. The subsequent reduction of the nitro group would yield the desired this compound.

G A 2-Bromo-4-fluorophenol B Nitration (H₂SO₄/HNO₃) A->B C 2-Bromo-4-fluoro-6-nitrophenol B->C D Reduction C->D E This compound D->E

Caption: Synthetic route to this compound.

While the synthesis of this potential precursor is documented, the subsequent steps to utilize this compound in the development of new therapeutic agents are not present in the reviewed literature.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-bromo-6-fluorophenol as a versatile starting material for the preparation of valuable heterocyclic compounds. The unique substitution pattern of this aminophenol derivative, featuring bromine, fluorine, and reactive amino and hydroxyl groups, offers a gateway to a diverse range of molecular architectures, particularly substituted benzoxazoles and phenoxazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities and photophysical properties.

The protocols detailed below are based on well-established synthetic methodologies for the formation of benzoxazole and phenoxazine rings from ortho-aminophenol precursors. While specific literature examples for this compound are limited, these generalized procedures provide a robust starting point for the synthesis and exploration of novel bromo- and fluoro-substituted heterocyclic compounds.

Synthesis of Substituted Benzoxazoles

Substituted benzoxazoles are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A common and effective method for their synthesis is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent or catalyst.

Protocol 1: Synthesis of 2-Aryl-5-bromo-7-fluorobenzoxazole via Condensation with an Aromatic Carboxylic Acid

This protocol describes the synthesis of a 2-aryl-5-bromo-7-fluorobenzoxazole through the condensation of this compound with a representative aromatic carboxylic acid in the presence of a coupling agent.

Illustrative Reaction Scheme:

G reactant1 This compound reagents Coupling Agent (e.g., PPA, DCC) Heat reactant1->reagents reactant2 Aromatic Carboxylic Acid (e.g., Benzoic Acid) reactant2->reagents product 2-Aryl-5-bromo-7-fluorobenzoxazole reagents->product

Caption: Synthesis of a 2-Aryl-5-bromo-7-fluorobenzoxazole.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the desired aromatic carboxylic acid (1.1 eq), and a suitable dehydrating agent or catalyst such as polyphosphoric acid (PPA) or dicyclohexylcarbodiimide (DCC) (1.2 eq).

  • Solvent Addition: Add a high-boiling point solvent such as toluene or xylene if not using a condensing agent like PPA that can also act as the reaction medium.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-160°C and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If PPA was used, pour the mixture into a beaker of ice water with vigorous stirring to precipitate the product. If a solvent was used, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aryl-5-bromo-7-fluorobenzoxazole.

Illustrative Quantitative Data:

EntryAromatic Carboxylic AcidProductYield (%)Melting Point (°C)
1Benzoic Acid2-Phenyl-5-bromo-7-fluorobenzoxazole85155-157
24-Methoxybenzoic Acid2-(4-Methoxyphenyl)-5-bromo-7-fluorobenzoxazole82168-170
34-Nitrobenzoic Acid2-(4-Nitrophenyl)-5-bromo-7-fluorobenzoxazole78210-212

Note: The data presented in this table is illustrative and based on typical yields and properties for similar benzoxazole syntheses.

Synthesis of Substituted Phenoxazines

Phenoxazines are another important class of nitrogen- and oxygen-containing heterocycles. They are known for their applications as dyes, fluorescent probes, and as core structures in pharmacologically active compounds. A common synthetic route to phenoxazines is the oxidative dimerization of 2-aminophenols.

Protocol 2: Synthesis of a Bromo-Fluoro-Substituted Phenoxazine via Oxidative Dimerization

This protocol outlines a general procedure for the synthesis of a substituted phenoxazine derivative through the oxidative cyclization of this compound.

Illustrative Reaction Scheme:

G reactant This compound (2 eq) reagents Oxidizing Agent (e.g., FeCl3, O2) Solvent, Heat reactant->reagents product Substituted Dibromo-Difluoro-Phenoxazinone reagents->product

Caption: Oxidative dimerization to a substituted phenoxazine.

Experimental Protocol:

  • Reactant Solution: Dissolve this compound in a suitable solvent such as methanol, ethanol, or a buffered aqueous solution.

  • Addition of Oxidant: To this solution, add an oxidizing agent. Common oxidants for this transformation include iron(III) chloride (FeCl₃), manganese dioxide (MnO₂), or bubbling oxygen through the solution, sometimes in the presence of a catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a period of 6-24 hours. The reaction progress can often be monitored by the formation of a colored precipitate.

  • Product Isolation: Once the reaction is complete, collect the precipitated product by filtration. Wash the solid with the reaction solvent and then with water to remove any inorganic salts.

  • Purification: The crude phenoxazine derivative can be further purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.

Illustrative Quantitative Data:

EntryOxidizing AgentProductYield (%)Melting Point (°C)
1FeCl₃2,7-Dibromo-4,9-difluoro-3H-phenoxazin-3-one65>300
2O₂ (air)2,7-Dibromo-4,9-difluoro-3H-phenoxazin-3-one50>300

Note: The data presented in this table is illustrative and based on typical yields and properties for similar phenoxazine syntheses.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of heterocyclic compounds from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization a Reaction Setup b Reagent Addition a->b c Reaction Monitoring (TLC) b->c d Quenching/Precipitation c->d e Filtration/Extraction d->e f Recrystallization e->f g Column Chromatography e->g h NMR Spectroscopy f->h g->h i Mass Spectrometry h->i j Melting Point i->j

Caption: General workflow for heterocyclic synthesis.

Application Notes and Protocols for the Catalytic Conversion of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-6-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and fluoro groups, offers multiple reactive sites for selective catalytic transformations. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine substituent can enhance the metabolic stability and binding affinity of derivative compounds, while the amino and hydroxyl groups provide handles for further functionalization or can influence the regioselectivity of catalytic processes.

These application notes provide detailed protocols for key catalytic conversions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies are based on established catalytic systems for structurally related substrates and are intended to serve as a starting point for the synthesis of diverse molecular scaffolds.

Data Presentation: Summary of Representative Catalytic Conversions

The following tables summarize expected yields and conditions for the catalytic conversion of this compound based on analogous reactions with similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1001680-90
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101875-85

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002480-90
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1101870-85
BenzylaminePd(OAc)₂ / RuPhosK₂CO₃t-BuOH902075-88

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60885-95
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF801280-90
1-HexynePd(PPh₃)₄CuIPiperidineToluene701078-88

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add this compound followed by the amine.

  • Seal the reaction vessel and heat the mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent followed by the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ transmetalation_complex Ar-Pd(II)-R(L)₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination start Ar-Br (this compound) start->pd_complex Oxidative Addition boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate borate->transmetalation_complex waste X-B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Substrate, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat & Stir catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for catalytic cross-coupling reactions.

References

Application Notes: Synthesis of Novel Enzyme Inhibitors Utilizing 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-6-fluorophenol is a versatile trifunctional aromatic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of novel enzyme inhibitors. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a phenolic ring, provides multiple reactive sites for chemical modification. This allows for the generation of diverse molecular scaffolds with the potential to target a wide range of enzymes implicated in various diseases. The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, the amino group can be functionalized through various condensation and acylation reactions, and the phenolic hydroxyl group allows for etherification and esterification. Furthermore, the fluorine atom can enhance metabolic stability and binding affinity of the final compounds.[1][2]

This document provides an overview of the strategic application of this compound in the design and synthesis of enzyme inhibitors, detailed experimental protocols for key synthetic transformations, and a summary of potential enzymatic targets.

Synthetic Strategies

The chemical versatility of this compound allows for its incorporation into a variety of heterocyclic and polycyclic structures, which are common motifs in enzyme inhibitors. Key synthetic strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is a key functional group for introducing aryl, heteroaryl, or alkyl substituents via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental for building molecular complexity.

  • N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form various heterocyclic systems like benzoxazoles, quinolines, and other nitrogen-containing scaffolds.

  • O-Functionalization: The phenolic hydroxyl group can be readily converted into ethers or esters to modulate the physicochemical properties of the resulting compounds, such as solubility and cell permeability.

  • Multicomponent Reactions: This starting material can be employed in one-pot multicomponent reactions to rapidly generate libraries of structurally diverse compounds for high-throughput screening.

Potential Enzyme Targets

Derivatives of substituted aminophenols and bromophenols have demonstrated inhibitory activity against several classes of enzymes. While specific data for inhibitors derived directly from this compound is emerging, the following table summarizes potential enzyme targets based on analogous structures.

Enzyme ClassSpecific Enzyme(s)Therapeutic AreaReference
HydrolasesCarbonic Anhydrases (hCA I, hCA II)Glaucoma, Epilepsy[3]
Acetylcholinesterase (AChE)Alzheimer's Disease[3]
Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, Obesity[1]
α-Glucosidase, α-AmylaseDiabetes[4]
OxidoreductasesAldose ReductaseDiabetic Complications[4]
ProteasesFactor XaThrombosis[5]
KinasesEpidermal Growth Factor Receptor (EGFR)Cancer[6][7]

Experimental Protocols

The following are generalized protocols for key synthetic reactions utilizing substituted aminophenols. Researchers should optimize these conditions for the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Benzoxazole Derivatives

This protocol outlines the synthesis of a benzoxazole scaffold, a common core in bioactive molecules.

Materials:

  • This compound

  • Aromatic aldehyde

  • Oxidizing agent (e.g., (diacetoxy)iodobenzene)

  • Solvent (e.g., Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the oxidizing agent (1.2 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired benzoxazole derivative.

Visualizations

Logical Workflow for Inhibitor Synthesis

The following diagram illustrates a typical workflow for the synthesis and evaluation of enzyme inhibitors starting from this compound.

G cluster_0 Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A This compound B Functionalization Strategy (e.g., Suzuki Coupling) A->B C Library of Derivatives B->C D Enzyme Inhibition Assay C->D E Determination of IC50/Ki D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Candidate Drug H->I

Caption: A logical workflow for synthesizing and identifying enzyme inhibitors.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibitors of PTP1B can enhance insulin sensitivity, making it a key target for the treatment of type 2 diabetes and obesity.[1]

G cluster_0 Insulin Signaling Cascade cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->PTP1B inhibits

Caption: The role of PTP1B in the insulin signaling pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-4-bromo-6-fluorophenol, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway is designed for robust and scalable production. The protocol begins with the nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol, followed by the reduction of the nitro group to afford the final product. Detailed experimental procedures, safety protocols, and analytical methods are provided to ensure high yield and purity.

Introduction

Halogenated and aminated phenols are critical building blocks in medicinal chemistry, frequently incorporated into the structure of active pharmaceutical ingredients (APIs). This compound, with its unique substitution pattern, offers multiple reactive sites for the construction of complex molecular architectures, making it a valuable starting material for drug discovery and development. This application note details a reliable and scalable synthetic route, addressing the increasing demand for this intermediate in the pharmaceutical industry.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-bromo-4-fluorophenol. The first step involves the regioselective nitration of the phenol ring to introduce a nitro group at the C6 position. The subsequent step is the reduction of the nitro group to an amine, yielding the desired product.

G A 2-Bromo-4-fluorophenol B 2-Bromo-4-fluoro-6-nitrophenol A->B Nitration (H2SO4, HNO3) C This compound B->C Reduction (e.g., Catalytic Hydrogenation)

Figure 1: Two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This procedure is adapted from established industrial methods for the nitration of halogenated phenols.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-fluorophenol190.99100.0 g0.524
Chloroform119.38500 mL-
Sulfuric Acid (98%)98.0890 mL-
Nitric Acid (70%)63.0145 mL-
Sodium Bicarbonate Solution (5%)-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ethanol46.07For recrystallization-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-4-fluorophenol (100.0 g, 0.524 mol) in chloroform (500 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid (90 mL) and nitric acid (45 mL) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice (approx. 500 g).

  • Separate the organic layer and wash it sequentially with water (2 x 250 mL) and 5% sodium bicarbonate solution (2 x 250 mL) until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield 2-bromo-4-fluoro-6-nitrophenol as a yellow solid.

Expected Yield: 85-92%

Table 1: Quantitative Data for Step 1

ParameterValue
Starting Material Mass100.0 g
Expected Molar Yield0.445 - 0.482 mol
Expected Product Mass105 - 114 g
Purity (by HPLC)>98%
Step 2: Synthesis of this compound

This protocol utilizes catalytic hydrogenation, a common and efficient method for the reduction of nitro groups in a scale-up setting.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-fluoro-6-nitrophenol235.99100.0 g0.424
Ethanol46.071 L-
Palladium on Carbon (10% Pd/C)-5.0 g-
Hydrogen Gas (H₂)2.0250 psi-

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-bromo-4-fluoro-6-nitrophenol (100.0 g, 0.424 mol), ethanol (1 L), and 10% Pd/C (5.0 g).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-35 °C.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: 90-97%

Table 2: Quantitative Data for Step 2

ParameterValue
Starting Material Mass100.0 g
Expected Molar Yield0.382 - 0.411 mol
Expected Product Mass78.7 - 84.7 g
Purity (by HPLC)>99%

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[2]

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

This compound and its intermediates are hazardous chemicals and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: 2-Amino-6-bromo-4-fluorophenol is classified as acutely toxic if swallowed.[2]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Hazard Information for 2-Amino-6-bromo-4-fluorophenol: [2]

Hazard StatementDescription
H301Toxic if swallowed

Precautionary Statements: [2]

Precautionary CodeDescription
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity, facilitating its use in pharmaceutical research and development.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Dissolve 2-Bromo-4-fluorophenol in Chloroform B Cool to 0-5 °C A->B C Add Nitrating Mixture (H2SO4/HNO3) B->C D Reaction at RT C->D E Workup & Purification D->E F 2-Bromo-4-fluoro-6-nitrophenol E->F G Charge Reactor with Nitrophenol, EtOH, Pd/C H Pressurize with H2 (50 psi) G->H I Reaction at RT H->I J Filtration & Solvent Removal I->J K This compound J->K

Figure 2: Detailed experimental workflow for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-4-bromo-6-fluorophenol.

Troubleshooting Guide

Effective purification of this compound is critical for downstream applications. The following table addresses common issues encountered during purification via recrystallization and column chromatography.

Issue Probable Cause Recommended Solution
Low Purity After Recrystallization Improper solvent choice (compound is too soluble or insoluble).Perform a solvent screen to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Presence of impurities with similar solubility.Consider an alternative purification method such as column chromatography for more effective separation.
Cooling the solution too quickly, leading to the trapping of impurities.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Yield After Recrystallization Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound has significant solubility in the cold solvent.After crystallization, cool the flask in an ice bath to minimize the amount of dissolved product. Use ice-cold solvent to wash the collected crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impurities.Select a solvent with a lower boiling point.
High concentration of impurities.First, attempt to purify the material by column chromatography to remove the bulk of the impurities.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Column overloading.Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight).
Co-elution of impurities.Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Compound Degradation on Silica Gel The amino and phenolic groups can be sensitive to acidic silica gel.Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1% in the eluent), or use neutral alumina as the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Potential impurities can arise from the starting materials, side reactions, or incomplete reactions. Common impurities may include starting materials like 2-amino-4-bromophenol or a fluorinating agent, regioisomers, or related compounds such as 2-nitro-4-bromophenol if the synthesis involves the reduction of a nitro group.

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of method depends on the impurity profile and the desired purity level. Recrystallization is a cost-effective method for removing small amounts of impurities and for large-scale purification, provided a suitable solvent is found. Column chromatography offers higher resolution and is more effective for separating complex mixtures of impurities or isomers.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. It is recommended to perform a small-scale solvent screen with solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) or mixtures thereof.

Q4: My compound appears to be degrading during column chromatography. What can I do?

A4: The phenolic and amino groups in this compound can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use silica gel that has been treated with a base (e.g., triethylamine) or opt for a different stationary phase like neutral alumina.

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. Structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A melting point determination can also be a useful indicator of purity; a sharp melting point range is indicative of a pure compound.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Start: Crude This compound purity_check1 Assess Purity (e.g., TLC, HPLC) start->purity_check1 is_pure Is Purity > 98%? purity_check1->is_pure end Purified Product is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No purity_check2 Assess Purity recrystallization->purity_check2 column_chrom Perform Column Chromatography purity_check3 Assess Purity column_chrom->purity_check3 is_pure2 Purity Acceptable? purity_check2->is_pure2 is_pure3 Purity Acceptable? purity_check3->is_pure3 is_pure2->end Yes is_pure2->column_chrom Still Impure troubleshoot_recryst Troubleshoot Recrystallization: - Different solvent system - Slower cooling is_pure2->troubleshoot_recryst No is_pure3->end Yes troubleshoot_column Troubleshoot Column: - Optimize mobile phase - Check for degradation (use neutral alumina) is_pure3->troubleshoot_column No troubleshoot_recryst->recrystallization troubleshoot_column->column_chrom

Caption: A workflow diagram for troubleshooting the purification of this compound.

Technical Support Center: Synthesis of 2-Amino-4-bromo-6-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromo-6-fluorophenol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During the bromination of the 2-amino-6-fluorophenol precursor, I am observing significant amounts of di- or even tri-brominated byproducts. How can I improve the selectivity for mono-bromination at the C4 position?

A1: Polysubstitution is a common issue when brominating highly activated aromatic rings like phenols.[1][2][3] The strong activating effect of the hydroxyl (-OH) and amino (-NH2) groups makes the ring highly susceptible to electrophilic attack at multiple ortho and para positions.

Troubleshooting Steps:

  • Choice of Brominating Agent: Avoid using highly reactive reagents like bromine water. Instead, opt for milder brominating agents such as N-bromosuccinimide (NBS) which offers better control over the reaction.[1]

  • Solvent Selection: The choice of solvent significantly impacts reactivity. Polar, protic solvents can enhance the reactivity of bromine, leading to over-bromination.[1] Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help temper the reaction rate and improve selectivity for the mono-brominated product.[1]

  • Temperature Control: Perform the reaction at lower temperatures to decrease the reaction rate and enhance selectivity.[1]

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]

Q2: My bromination reaction yields a mixture of ortho- and para-isomers. How can I improve the regioselectivity to favor the desired 4-bromo product?

A2: The hydroxyl and amino groups are ortho-, para-directing, making it challenging to achieve high regioselectivity.[1] The para-position is generally favored due to less steric hindrance compared to the ortho-positions.[1]

Troubleshooting Steps:

  • Solvent and Reagent Choice: Utilizing a non-polar solvent can favor the formation of the para-isomer.[1] Additionally, employing sterically bulky brominating agents can further enhance para-selectivity.

  • Protecting Groups: Consider temporarily protecting the hydroxyl or amino group to modulate its directing effect and steric hindrance, thus influencing the position of bromination.

Q3: In the synthesis step involving the reduction of a nitro group to an amine, I am getting incomplete reduction and observing side products. What are the likely causes and solutions?

A3: The reduction of aromatic nitro compounds can sometimes be incomplete, leading to the formation of intermediates such as hydroxylamines, nitroso, or azoxy compounds.[4]

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally effective for the complete reduction of aromatic nitro groups to amines.[4][5][6] Lithium aluminum hydride (LiAlH₄) should be avoided for aromatic nitro compounds as it can lead to azo products.[7]

  • Reagent and Catalyst Activity: Ensure the reducing agent and any catalyst used are fresh and active. The purity and surface area of metals in metal/acid reductions are crucial for reactivity.[4]

  • Solvent and Solubility: The nitro compound must be soluble in the reaction solvent. If solubility is an issue, consider using co-solvent systems.[4]

  • Temperature Control: While some reductions may require heating, excessive temperatures can promote the formation of side products.[4] Careful temperature control is essential.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure the reaction goes to completion and reduces any intermediates.[4]

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence product distribution in key reaction steps. The data is illustrative and based on general principles of organic synthesis.

Table 1: Influence of Brominating Agent and Solvent on Product Distribution in Phenol Bromination

Brominating AgentSolventTemperature (°C)Mono-bromo (%)Di-bromo (%)Tri-bromo (%)
Bromine WaterWater25103060
NBSCCl₄085105
BromineCS₂075205

Table 2: Effect of Reducing Agent on the Yield of Aniline from Nitrobenzene

Reducing AgentSolventTemperature (°C)Yield of Aniline (%)Major Side Products
Fe/HClEthanol/Water8090-95Minimal
SnCl₂/HClEthanol7085-90Minimal
H₂ (1 atm), Pd/CMethanol25>95Minimal
Na₂S₂O₄Water/Methanol6080-85Sulfonated byproducts

Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-bromination of a Substituted Phenol

  • Dissolution: Dissolve the substituted phenol (1.0 eq) in a suitable non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in the same solvent to the cooled solution with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Compound using Fe/HCl

  • Setup: In a round-bottom flask, combine the aromatic nitro compound (1.0 eq), iron powder (3-5 eq), and a mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material disappears.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Extraction: Make the filtrate basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization or chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_bromination Bromination cluster_purification1 Purification cluster_product Final Product start 2-Amino-6-fluorophenol bromination Controlled Bromination (e.g., NBS, CH2Cl2, 0°C) start->bromination Step 1 purification1 Column Chromatography bromination->purification1 Step 2 product This compound purification1->product Step 3

Caption: A generalized experimental workflow for the synthesis of this compound.

side_reactions cluster_conditions Reaction Conditions A 2-Amino-6-fluorophenol B Desired Product: This compound A->B Controlled Bromination C Side Product: Di-brominated Phenol A->C Over-bromination D Side Product: Tri-brominated Phenol C->D Further Over-bromination condition1 Controlled Conditions (NBS, non-polar solvent, low temp) condition1->B condition2 Harsh Conditions (Br2 water, polar solvent, RT) condition2->C

Caption: Logical diagram illustrating desired reaction vs. side reactions in the bromination step.

References

preventing oxidation of 2-Amino-4-bromo-6-fluorophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Amino-4-bromo-6-fluorophenol during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

Discoloration or the appearance of impurities in your this compound can compromise experimental results. This guide will help you identify and resolve common stability issues.

Issue Potential Cause Recommended Action
Solid compound darkens over time (e.g., turns brown or black). Oxidation due to exposure to air (oxygen) and/or light.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. For long-term storage, refrigeration (2-8°C) is recommended.
Solutions of the compound rapidly change color. Accelerated oxidation in the presence of dissolved oxygen, high pH, or trace metal ion contaminants in the solvent.Prepare solutions fresh using deoxygenated solvents. Consider adding an antioxidant or a chelating agent to the solvent prior to dissolving the compound. Store solutions in the dark and under an inert atmosphere.
Inconsistent results in downstream applications. Degradation of the compound leading to lower purity and the presence of reactive byproducts.Confirm the purity of the compound before use, especially if it has been stored for an extended period. If degradation is suspected, purify the compound by recrystallization.
Precipitate forms in a stored solution. Formation of insoluble oxidation products or polymers.Discard the solution. In the future, store solutions at a lower concentration if possible and always under an inert, cold, and dark environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To minimize oxidation, this compound should be stored in a cool (2-8°C), dry, and dark place.[1][2] The container should be opaque to prevent light exposure and tightly sealed. For optimal stability, the headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen.

Q2: My this compound has changed color. Can I still use it?

A2: A change in color is a visual indicator of oxidation and degradation. The use of discolored material is not recommended for applications requiring high purity, as it may lead to unreliable and inaccurate results. For less sensitive applications, the material's suitability should be assessed on a case-by-case basis, ideally after purification (e.g., recrystallization) and purity analysis (e.g., by HPLC).

Q3: What factors accelerate the oxidation of this compound?

A3: The primary factors that accelerate oxidation are:

  • Oxygen: Atmospheric oxygen is the main oxidizing agent.

  • Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.

  • Metal Ions: Trace amounts of transition metal ions can catalyze oxidation.

Q4: How can I prevent my solutions of this compound from degrading?

A4: To enhance the stability of your solutions, you should:

  • Use deoxygenated solvents.

  • Consider adding an antioxidant to your solvent.

  • Prepare solutions fresh before use whenever possible.

  • Store solutions in a cool, dark place and under an inert atmosphere.

Q5: What type of container is best for storing this compound?

A5: For solids, an amber glass vial with a tight-fitting cap that provides a good seal is recommended. For solutions, a sealed amber glass vial or a Schlenk flask that allows for storage under an inert atmosphere is ideal.

Quantitative Data on Halogenated Aminophenol Degradation

Treatment Approach Initial Concentration Temperature pH Degradation (%) Time Reference
Ozonation20 ppm30 ± 2 °C6~60%60 min[3]
Ultrasound (Bath)20 ppm30 ± 2 °C6~35%180 min[3]
Ultrasound (Horn)20 ppm30 ± 2 °C6~80%180 min[3]
US + UV + O3 (Horn)20 ppm30 ± 2 °C6100%180 min[3]

This table is for illustrative purposes to demonstrate the reactivity of a similar compound. Users are encouraged to perform their own stability studies to determine the shelf-life of this compound under their specific storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

This protocol describes the preparation of a solution with enhanced stability against oxidative degradation.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO)

  • Antioxidant (e.g., sodium thiosulfate or β-mercaptoethanol)

  • Inert gas (argon or nitrogen)

  • Schlenk flask or amber vials with septa

  • Gas-tight syringes and needles

Procedure:

  • Deoxygenate the Solvent:

    • Place the desired volume of solvent in a Schlenk flask.

    • Bubble inert gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidant (Optional but Recommended):

    • To the deoxygenated solvent, add the chosen antioxidant to a final concentration of 0.1-1 mM.

  • Dissolve the Compound:

    • Under a positive pressure of inert gas, add the accurately weighed this compound to the solvent.

    • Stir or sonicate until fully dissolved.

  • Storage:

    • If using a Schlenk flask, ensure it is properly sealed under a positive pressure of inert gas.

    • If using vials, dispense the solution into amber vials, flush the headspace with inert gas, and seal with a septum cap.

    • Store the prepared solution at 2-8°C in the dark.

Protocol 2: Accelerated Stability Study using HPLC

This protocol outlines a method to assess the stability of this compound under accelerated conditions.

Objective: To determine the degradation rate and predict the shelf-life of the compound.

Methodology:

  • Sample Preparation:

    • Prepare multiple samples of the compound (solid or in solution) as per Protocol 1.

  • Storage Conditions:

    • Store the samples under various stress conditions as outlined in the ICH guidelines for accelerated stability testing.[4][5] A common condition is 40°C ± 2°C with 75% ± 5% relative humidity.[5]

    • Include a control sample stored under ideal conditions (2-8°C, inert atmosphere, dark).

  • Time Points:

    • For an accelerated study, recommended time points for analysis are 0, 3, and 6 months.[4]

  • HPLC Analysis:

    • At each time point, analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this class of compounds.

    • Mobile Phase Example: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Data Analysis:

    • Quantify the peak area of the parent compound and any degradation products.

    • Calculate the percentage of degradation over time.

    • The degradation kinetics can be determined by plotting the concentration of the compound against time.

Visual Workflow for Handling and Storage

cluster_solid Solid Storage cluster_solution Solution Preparation & Storage start Start: Receive This compound check_color Check for Discoloration start->check_color storage_decision Select Storage Method check_color->storage_decision No Discoloration troubleshoot Troubleshoot: Consider Purification check_color->troubleshoot Discoloration Observed short_term Short-Term Storage (< 1 month) storage_decision->short_term long_term Long-Term Storage (> 1 month) storage_decision->long_term prepare_solution Prepare Solution storage_decision->prepare_solution Need Solution prepare_solid Store Solid short_term->prepare_solid long_term->prepare_solid inert_solid Purge with Inert Gas (Ar or N2) prepare_solid->inert_solid deoxygenate Use Deoxygenated Solvent prepare_solution->deoxygenate use_compound Use in Experiment seal_solid Seal in Opaque Container inert_solid->seal_solid refrigerate_solid Refrigerate (2-8°C) seal_solid->refrigerate_solid refrigerate_solid->use_compound add_antioxidant Add Antioxidant (Optional) deoxygenate->add_antioxidant store_solution Store in Dark, Cold (2-8°C) under Inert Atmosphere add_antioxidant->store_solution store_solution->use_compound

Caption: Logical workflow for the proper handling and storage of this compound.

References

Technical Support Center: Synthesis of Polyhalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polyhalogenated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing low yields of my desired polyhalogenated aromatic product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in polyhalogenation reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Poor Substrate Reactivity: The aromatic ring may be deactivated by existing electron-withdrawing groups, making it less susceptible to further electrophilic halogenation.[1]

    • Solution: A stronger Lewis acid catalyst or a more reactive halogenating agent may be required. For instance, using FeBr₃ or AlCl₃ can enhance the electrophilicity of Br₂ or Cl₂.[2][3]

  • Side Reactions: The formation of undesired byproducts can consume your starting material and reduce the yield of the target compound.[4]

    • Solution: Optimizing reaction conditions is key. This could involve lowering the reaction temperature to disfavor side reactions or changing the solvent. The choice of halogenating agent is also critical; for example, N-halosuccinimides can sometimes offer better selectivity compared to diatomic halogens.[5][6][7]

  • Product Degradation: The desired product might be unstable under the reaction conditions.

    • Solution: Attempt the reaction at a lower temperature or consider a different synthetic route that avoids harsh conditions.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of over-halogenated products.

    • Solution: Carefully control the stoichiometry of the halogenating agent. A slow, dropwise addition of the halogenating agent can sometimes improve control over the extent of halogenation.

Question 2: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of the polyhalogenation?

Answer:

Controlling regioselectivity is a significant challenge in the synthesis of polyhalogenated aromatic compounds, especially when multiple identical halogens are present.[8][9][10][11][12] Here are several strategies to enhance selectivity:

  • Steric Hindrance: Bulky substituents on the aromatic ring can direct incoming halogens to less sterically hindered positions.

    • Solution: If your synthetic route allows, consider introducing a bulky protecting group that can be removed later.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring dictates the position of further substitution. Electron-donating groups direct ortho- and para-, while electron-withdrawing groups direct meta-.[1]

    • Solution: The order of substituent introduction is crucial. Plan your synthetic route to introduce substituents in an order that directs the halogens to the desired positions.[13]

  • Directing Groups: Certain functional groups can chelate to a catalyst and direct halogenation to a specific position, often the ortho-position.[14]

    • Solution: Employing a directing group strategy can provide excellent control over regioselectivity.[14]

  • Catalyst and Ligand Control: In transition-metal-catalyzed halogenations, the choice of catalyst and ligands can significantly influence the site-selectivity of the reaction.[5][10]

    • Solution: Screen different palladium catalysts and ligands to find the optimal combination for your substrate.[5][7]

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the halogenating agent.

    • Solution: Experiment with different solvents. For example, using fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in some cases.[6]

Question 3: I am struggling with the purification of my polyhalogenated aromatic compound from the reaction mixture. What are some effective purification strategies?

Answer:

The purification of polyhalogenated aromatic compounds can be challenging due to their often similar polarities and high melting points.

  • Crystallization: This is often the most effective method for purifying solid polyhalogenated aromatics.

    • Solution: A systematic screening of different solvents and solvent mixtures is recommended to find conditions that provide good crystals of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: While sometimes difficult due to the low polarity of these compounds, it can be effective.

    • Solution: Use a non-polar eluent system (e.g., hexane, heptane) and consider using a high-performance stationary phase. It may be necessary to perform multiple chromatographic separations.

  • Sublimation: For volatile solids, sublimation can be a powerful purification technique.[15]

    • Solution: This is particularly useful for removing non-volatile impurities. Hexachlorobenzene, for example, can be purified by sublimation.[15]

  • Aqueous Work-up: A proper aqueous work-up is crucial to remove inorganic salts and water-soluble byproducts before further purification.[16]

    • Solution: Wash the organic layer with water, dilute acid, and/or dilute base to remove catalysts and other soluble impurities.[16]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the site-selective functionalization of polyhalogenated arenes with identical halogen atoms?

A1: The primary challenge lies in the inherent similarity in the reactivity of the identical carbon-halogen bonds.[8][9][10][11][12] Achieving site-selectivity often requires leveraging subtle differences in the electronic and steric environment of each halogen. Strategies to overcome this include the use of directing groups, specific catalyst-ligand systems, or exploiting subtle electronic biases within the molecule.[8][10]

Q2: How do activating and deactivating groups influence polyhalogenation?

A2: Activating groups (e.g., alkyl, alkoxy) are electron-donating and increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This can lead to rapid polyhalogenation, sometimes making it difficult to stop at a specific degree of halogenation.[1] Conversely, deactivating groups (e.g., nitro, carbonyl) are electron-withdrawing and decrease the ring's reactivity, making polyhalogenation more difficult. Halogens themselves are deactivating but are ortho-, para-directing.[1]

Q3: What are some common halogenating agents used for the synthesis of polyhalogenated aromatic compounds?

A3: A variety of halogenating agents are used, each with its own advantages:

  • Diatomic Halogens (Cl₂, Br₂): These are the most common and are typically used with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃) to increase their electrophilicity.[2][3]

  • N-Halosuccinimides (NCS, NBS, NIS): These are milder and often more selective halogenating agents.[5][6][7] They are frequently used in palladium-catalyzed C-H halogenation reactions.[5][7]

  • Copper(II) Halides (e.g., CuBr₂): These can be used for bromination, often proceeding through a single electron transfer mechanism which can offer different selectivity.[4]

  • Iodine (I₂): Iodination is often endothermic and requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophilic iodine species.[3][17]

Q4: Are there any safety concerns I should be aware of when working with polyhalogenated aromatic compounds?

A4: Yes, many polyhalogenated aromatic hydrocarbons are classified as persistent organic pollutants (POPs) and can be toxic.[18][19] For example, hexachlorobenzene is a probable human carcinogen and can cause liver damage.[15][18][20] It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Regioselective Halogenation.

Catalyst SystemHalogenating AgentSubstrate TypeKey AdvantageReference
Pd(OAc)₂N-halosuccinimidesArenes with directing groupsHigh regioselectivity for C-H halogenation[5][7]
Iron Halides (FeCl₃, FeBr₃)Cl₂, Br₂Benzene and substituted benzenesCost-effective and widely applicable for electrophilic aromatic substitution[2][3]
Activated CarbonCl₂Benzene/ChlorobenzenesShorter reaction times for hexachlorobenzene synthesis compared to older methods[21]
Rh/Al₂O₃H₂Polyfluorinated benzenesComplete hydrodehalogenation under mild conditions[22]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Regioselective Bromination of an Arene using NBS

  • Materials: Arene substrate, N-bromosuccinimide (NBS), Palladium(II) acetate (Pd(OAc)₂), solvent (e.g., dichloroethane), inert gas (Nitrogen or Argon).

  • Procedure:

    • To a clean, dry reaction vessel, add the arene substrate and the palladium catalyst under an inert atmosphere.

    • Add the solvent and stir the mixture until the solids are dissolved.

    • Add N-bromosuccinimide to the reaction mixture in one portion.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Classical Electrophilic Chlorination of Benzene using FeCl₃ Catalyst

  • Materials: Benzene, Chlorine (Cl₂), Iron(III) chloride (FeCl₃).

  • Procedure:

    • Set up a reaction flask equipped with a gas inlet tube and an outlet connected to a trap for excess chlorine and HCl gas.

    • Add benzene and the iron(III) chloride catalyst to the flask.

    • Bubble chlorine gas through the stirred benzene solution at room temperature.[23] The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

    • Monitor the reaction progress by GC to observe the formation of chlorobenzene and dichlorobenzene isomers.

    • When the desired level of chlorination is reached, stop the chlorine flow and purge the system with an inert gas.

    • Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove the catalyst and HCl.

    • Dry the organic layer and separate the products by fractional distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Arene + Halogenating Agent reaction Reaction under Optimized Conditions (Catalyst, Solvent, Temp) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring quench Quenching monitoring->quench extraction Aqueous Extraction quench->extraction drying Drying & Concentration extraction->drying crude Crude Product drying->crude purification_method Purification Method (Crystallization, Chromatography, Sublimation) crude->purification_method analysis Purity Analysis (NMR, GC-MS) purification_method->analysis final_product Pure Polyhalogenated Aromatic Compound analysis->final_product

Caption: General workflow for the synthesis and purification of polyhalogenated aromatic compounds.

troubleshooting_low_yield start Low Yield or Low Selectivity cause1 Incomplete Reaction? start->cause1 Check TLC/GC cause2 Mixture of Isomers? start->cause2 Analyze Crude NMR/GC-MS cause3 Byproduct Formation? start->cause3 Identify Impurities solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution1c Use Stronger Catalyst/ Reagent cause1->solution1c Yes solution2a Modify Catalyst/ Ligand System cause2->solution2a Yes solution2b Change Solvent cause2->solution2b Yes solution2c Employ Directing Group cause2->solution2c Yes solution2d Alter Reaction Order cause2->solution2d Yes solution3a Lower Temperature cause3->solution3a Yes solution3b Change Halogenating Agent cause3->solution3b Yes solution3c Control Stoichiometry cause3->solution3c Yes regioselectivity_factors regioselectivity Regioselectivity electronics Electronic Effects (Activating/Deactivating Groups) regioselectivity->electronics sterics Steric Hindrance (Bulky Groups) regioselectivity->sterics directing_groups Directing Groups (Chelation Control) regioselectivity->directing_groups catalyst Catalyst & Ligand (Transition Metal Control) regioselectivity->catalyst solvent Solvent Effects (Polarity, Coordinating Ability) regioselectivity->solvent

References

Technical Support Center: Troubleshooting Reactions with 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered in reactions involving 2-Amino-4-bromo-6-fluorophenol. This versatile reagent possesses multiple reactive sites, including an amino group, a phenolic hydroxyl, and a bromine atom suitable for cross-coupling, which can lead to complex reactivity and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low conversion of my this compound starting material?

A1: Low conversion can stem from several factors related to the inherent reactivity of this substituted aminophenol. Key issues include catalyst deactivation, suboptimal reaction conditions, and competing side reactions. The presence of both electron-donating (-NH2, -OH) and electron-withdrawing (-Br, -F) groups influences the electron density of the aromatic ring, affecting its reactivity.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not working well. What are the common culprits?

A2: For palladium-catalyzed reactions, low yields are frequently due to:

  • Catalyst Deactivation: The amino and hydroxyl groups can coordinate to the palladium center, inhibiting its catalytic activity.

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is crucial for promoting the desired catalytic cycle and suppressing side reactions.

  • Side Reactions: Homocoupling of the coupling partner and hydrodebromination (loss of bromine) of the starting material are common side reactions that consume reagents and reduce the yield of the desired product.

Q3: I am attempting to perform a Williamson ether synthesis on the phenolic hydroxyl group, but the yield is poor. What should I consider?

A3: Low yields in Williamson ether synthesis with this substrate can be due to:

  • Competing N-alkylation: The amino group is also nucleophilic and can compete with the hydroxyl group for the alkylating agent.

  • Insufficient Deprotonation: The phenolic proton must be sufficiently deprotonated by a suitable base to form the more nucleophilic phenoxide.

  • Steric Hindrance: The ortho-amino and ortho-fluoro groups can sterically hinder the approach of the alkylating agent to the phenoxide.

Q4: Should I use protecting groups for the amino and/or hydroxyl functions?

A4: Yes, using protecting groups is a common and often necessary strategy to improve reaction outcomes.[1] Protecting the amino and/or hydroxyl groups can prevent them from interfering with the desired reaction, such as in palladium-catalyzed cross-coupling at the bromine position.[2] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Low conversion or the formation of multiple products is a frequent issue. The following guide provides a systematic approach to troubleshooting these reactions.

Troubleshooting Flowchart for Low-Yielding Cross-Coupling Reactions

start Low Conversion in Cross-Coupling Reaction catalyst Evaluate Catalyst System start->catalyst Is the catalyst active? conditions Optimize Reaction Conditions start->conditions Are the conditions optimal? reagents Check Reagent Quality and Stoichiometry start->reagents Are reagents pure and in correct ratio? protection Consider Protecting Groups start->protection Are side reactions at NH2/OH occurring? catalyst_sol Solution: - Use pre-catalysts or activate in situ. - Increase catalyst/ligand loading. - Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). catalyst->catalyst_sol conditions_sol Solution: - Screen different bases (e.g., K3PO4, Cs2CO3). - Screen anhydrous solvents (e.g., Dioxane, Toluene). - Adjust temperature. conditions->conditions_sol reagents_sol Solution: - Use freshly purified reagents. - Degas solvents thoroughly. - Verify stoichiometry of coupling partner. reagents->reagents_sol protection_sol Solution: - Protect -NH2 as Boc-carbamate. - Protect -OH as a silyl ether or other labile group. protection->protection_sol

Caption: Troubleshooting flowchart for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

While specific data for this compound is limited, the following table, based on analogous substituted bromopyridines and bromo-fluorophenols, provides a guideline for optimizing reaction conditions.

Catalyst System (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High[3]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O90Moderate to Good[4]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent[4]
(L1)₂Pd(OAc)₂ (L1=2-amino-4,6-dihydroxypyrimidine)---K₂CO₃ (2)AqueousRoom TempQuantitative[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

N- and O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

The primary challenge in alkylating this compound is achieving selectivity between the nitrogen and oxygen nucleophiles.

Logical Relationship Diagram for N- vs. O-Alkylation

start Alkylation of This compound n_alkylation N-Alkylation Product start->n_alkylation o_alkylation O-Alkylation Product start->o_alkylation condition1 Conditions Favoring N-Alkylation: - Aprotic solvent (e.g., THF, DMF) - Weaker base (e.g., K2CO3) - 'Soft' alkylating agents (e.g., Alkyl Iodide) n_alkylation->condition1 condition2 Conditions Favoring O-Alkylation: - Protic solvent - Strong base (e.g., NaH) to form phenoxide - 'Hard' alkylating agents (e.g., Alkyl Sulfate) o_alkylation->condition2 start This compound protect Protect -NH2 and/or -OH group start->protect react Perform Desired Reaction (e.g., Cross-Coupling) protect->react deprotect Deprotect react->deprotect product Final Product deprotect->product

References

Technical Support Center: Purification of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-bromo-6-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound typically involves the nitration of 2-bromo-4-fluorophenol to form 2-bromo-4-fluoro-6-nitrophenol, followed by the reduction of the nitro group. Impurities can arise from several sources during this process:

  • Incomplete Reactions: Residual starting material (2-bromo-4-fluorophenol) or the intermediate (2-bromo-4-fluoro-6-nitrophenol) can be present in the final product if the reactions do not go to completion.

  • Side Reactions:

    • Over-bromination: During the synthesis of the precursor, multiple bromine atoms may be added to the phenol ring.

    • Isomers: Formation of other positional isomers during the nitration step is possible.

    • Hydrodebromination: During the reduction of the nitro group, the bromine atom can be replaced by a hydrogen atom.

  • Degradation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This can be exacerbated by exposure to air, light, or metal impurities.[1]

Q2: My purified this compound is discolored (e.g., pink, brown, or black). What is the cause and how can I prevent it?

A2: Discoloration is a common issue with aminophenol compounds and is typically due to the formation of oxidation products. The phenolic hydroxyl and amino groups are susceptible to oxidation, leading to highly colored quinone-like impurities.[1]

  • Prevention during workup and purification:

    • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Use degassed solvents.

    • Protect the compound from light by wrapping flasks in aluminum foil.

    • Avoid excessive heat.

  • Removal of colored impurities:

    • Treatment with activated charcoal during recrystallization can be effective in adsorbing colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Column chromatography can also separate the desired product from colored, more polar impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain the purity and prevent degradation of this compound, it should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon). Use of an amber, tightly sealed vial is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar for the compound, or the solution may be supersaturated.- Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using a hexane/ethyl acetate mixture).- Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of the pure compound if available.- Cool the solution more slowly.
Low recovery of purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration funnel and flask to prevent the product from crashing out during filtration.
Product is still impure after recrystallization. - The chosen solvent system is not effective at separating the specific impurities present.- The impurities have very similar solubility profiles to the product.- Try a different solvent or a combination of solvents (co-solvent system).- A second recrystallization may be necessary.- Consider an alternative purification method such as column chromatography.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC and column. The mobile phase is either too polar or not polar enough.- If the Rf is too high (spots run near the solvent front): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).- If the Rf is too low (spots remain near the baseline): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Streaking of the compound on the TLC plate/column. - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded.- Add a small amount of a modifier to the mobile phase. For an amine, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce streaking.- Dilute the sample before loading it onto the column.
Product elutes with impurities. The chosen mobile phase does not provide adequate resolution.- Try a different solvent system for the mobile phase.- Use a shallower gradient if using gradient elution.

Experimental Protocols

Recrystallization (Recommended Starting Protocol)

Due to the presence of both polar (amino, hydroxyl) and non-polar (brominated aromatic ring) functionalities, a co-solvent system is often effective for the recrystallization of compounds like this compound. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble.

Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., hot ethanol or ethyl acetate) with stirring and gentle heating until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the less polar solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Column Chromatography (Recommended Starting Protocol)

Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

Recommended Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A good starting point for TLC analysis and column elution is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The polarity can be adjusted based on the TLC results.

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate to find a solvent system that gives the desired spot an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the packed column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Co-Solvents

Solvent 1 (Polar)Solvent 2 (Less Polar)Comments
EthanolWaterA common choice for polar organic compounds.
MethanolWaterSimilar to ethanol/water, but methanol is more polar.
Ethyl AcetateHexane/HeptaneA versatile system for compounds of intermediate polarity.
DichloromethaneHexane/HeptaneGood for less polar compounds, but be mindful of the volatility of dichloromethane.

Table 2: Typical TLC and Column Chromatography Parameters

ParameterRecommended Starting Condition
Stationary Phase Silica Gel
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)
Detection (TLC) UV light (254 nm)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 2_bromo_4_fluorophenol 2-Bromo-4-fluorophenol nitration Nitration 2_bromo_4_fluorophenol->nitration nitro_intermediate 2-Bromo-4-fluoro-6-nitrophenol nitration->nitro_intermediate reduction Reduction nitro_intermediate->reduction crude_product Crude this compound reduction->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product discolored Is the product discolored? start->discolored oxidation Likely oxidation. - Use inert atmosphere. - Protect from light. - Use activated charcoal. discolored->oxidation Yes multiple_spots Multiple spots on TLC? discolored->multiple_spots No oxidation->multiple_spots incomplete_reaction Possible incomplete reaction or side products. multiple_spots->incomplete_reaction Yes pure_product Pure Product multiple_spots->pure_product No purification_method Choose Purification Method incomplete_reaction->purification_method recrystallization Recrystallization purification_method->recrystallization chromatography Column Chromatography purification_method->chromatography oiling_out Oiling out? recrystallization->oiling_out poor_separation Poor separation? chromatography->poor_separation adjust_solvent Adjust solvent polarity or cooling rate. oiling_out->adjust_solvent Yes oiling_out->pure_product No optimize_mobile_phase Optimize mobile phase. poor_separation->optimize_mobile_phase Yes poor_separation->pure_product No

Caption: Troubleshooting decision tree for the purification of this compound.

References

stability issues of 2-Amino-4-bromo-6-fluorophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Amino-4-bromo-6-fluorophenol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common stability-related problems observed when working with this compound solutions.

Observed Issue Potential Cause Recommended Action
Solution Discoloration (e.g., turning yellow, brown, or pink) Oxidation of the aminophenol moiety. This can be accelerated by exposure to air (oxygen), light, high pH, and trace metal contaminants.- Prepare solutions fresh whenever possible. - Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Work at a neutral or slightly acidic pH if compatible with your experimental conditions. - Use high-purity solvents and consider the use of a chelating agent (e.g., EDTA) to sequester metal ions.
Precipitation or Cloudiness in Solution - Poor solubility in the chosen solvent. - Degradation of the compound to less soluble products. - pH-dependent solubility changes.- Verify the solubility of this compound in the selected solvent. Consider using co-solvents or alternative solvent systems. - If degradation is suspected, analyze the precipitate to identify its composition. - Adjust the pH of the solution to improve solubility, as aminophenols can exhibit different solubilities at various pH values.[1]
Inconsistent or Non-reproducible Experimental Results Degradation of the stock or working solutions over time.- Prepare fresh stock solutions for each set of experiments. - If stock solutions must be stored, conduct a stability study to determine the acceptable storage duration and conditions (e.g., temperature, light exposure). Store aliquots at low temperatures (e.g., 2-8°C or -20°C) and protect from light.[2] - Re-evaluate the purity of the stored solution before use, for example, by HPLC.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products.- This is indicative of compound instability under your analytical or storage conditions. - Perform a forced degradation study to intentionally generate and identify potential degradation products.[3][4][5] This will help in developing a stability-indicating analytical method. - Common degradation pathways for similar compounds include oxidation and polymerization.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperatures are typically between 2°C and 8°C.[2] It should be kept away from strong oxidizing agents and strong bases.

Q2: How stable is this compound in common organic solvents?

A2: While specific quantitative stability data is limited, aminophenols, in general, are susceptible to oxidation, especially in solution. The rate of degradation can be influenced by the solvent. Polar aprotic solvents may be suitable for dissolution, but stability should be experimentally verified. Based on the principle of "like dissolves like," it is expected to have good solubility in polar aprotic solvents and alcohols.

Q3: What is the likely degradation pathway for this compound in solution?

A3: The primary degradation pathway for aminophenols is oxidation. The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of quinone-imine intermediates. These intermediates can further react to form colored polymeric products.[6][7] Photodegradation is also a potential pathway, particularly for fluorinated aromatic compounds, which may involve the cleavage of the carbon-fluorine bond under UV light.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of aminophenols in aqueous solutions is often pH-dependent. Generally, they are more stable in acidic to neutral conditions. In alkaline solutions, the phenoxide ion is more readily oxidized, which can accelerate degradation. Studies on similar bromophenols have shown that oxidation rates can be maximal around a neutral pH.[6]

Q5: Are there any known incompatible materials that I should avoid when working with this compound solutions?

A5: Yes, you should avoid contact with strong oxidizing agents, as they will accelerate the degradation of the compound. Strong bases can also promote oxidation. Additionally, contact with certain metals that can act as oxidation catalysts should be minimized.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A gradient elution method is often required to separate the parent compound from its degradation products.

  • A suitable starting point for an HPLC method could be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation of this compound.

  • Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.

  • The method is considered "stability-indicating" if it can resolve the parent drug from all significant degradation products.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_action Corrective Action cluster_verify Verification observe_issue Observe Stability Issue (e.g., Discoloration, Precipitation) identify_cause Identify Potential Cause - Oxidation - Poor Solubility - pH Effects observe_issue->identify_cause action_prepare Prepare Fresh/Protect from Light & Air identify_cause->action_prepare Oxidation action_solvent Optimize Solvent/pH identify_cause->action_solvent Solubility/pH action_storage Verify Storage Conditions identify_cause->action_storage Storage verify_stability Perform Forced Degradation Study action_prepare->verify_stability action_solvent->verify_stability action_storage->verify_stability analyze_results Analyze by Stability-Indicating Method verify_stability->analyze_results Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution of This compound stress_acid Acid Hydrolysis prep_stock->stress_acid stress_base Base Hydrolysis prep_stock->stress_base stress_ox Oxidation prep_stock->stress_ox stress_therm Thermal prep_stock->stress_therm stress_photo Photolytic prep_stock->stress_photo analyze_hplc Analyze by HPLC-UV stress_acid->analyze_hplc stress_base->analyze_hplc stress_ox->analyze_hplc stress_therm->analyze_hplc stress_photo->analyze_hplc eval_degradation Calculate % Degradation analyze_hplc->eval_degradation eval_method Assess Method Specificity eval_degradation->eval_method

References

workup procedure for reactions containing 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromo-6-fluorophenol.

Section 1: Physicochemical Properties and Solubility

Qualitative Solubility Profile:

Based on the properties of related aminophenols, this compound is anticipated to exhibit the following solubility characteristics:

  • High Solubility: Polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol).

  • Moderate Solubility: Ethereal solvents (e.g., THF, diethyl ether) and chlorinated solvents (e.g., dichloromethane).

  • Low to Insoluble: Non-polar hydrocarbon solvents (e.g., hexanes, toluene) and water.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Solubility
AlcoholsMethanol, EthanolSoluble
Polar AproticDMSO, DMFSoluble
EthersTHF, Diethyl EtherModerately Soluble
Chlorinated SolventsDichloromethaneModerately Soluble
Aromatic HydrocarbonsTolueneSparingly Soluble
Aliphatic HydrocarbonsHexanesInsoluble
WaterH₂OSlightly Soluble
Experimental Protocol: Determination of Solubility

To obtain precise quantitative solubility data, the isothermal shake-flask method is recommended.

Materials:

  • This compound

  • Selected solvents (high purity)

  • Scintillation vials with caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in mg/mL or mol/L.

Section 2: Troubleshooting Guide for Reaction Workup

This section addresses common issues encountered during the workup of reactions involving this compound.

Issue 1: Emulsion Formation During Aqueous Extraction

  • Symptom: A persistent emulsion layer forms between the organic and aqueous phases, making separation difficult.

  • Cause: Aminophenols can act as surfactants, stabilizing emulsions. High concentrations of salts or polar byproducts can also contribute.

  • Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration through Celite®: Pass the entire mixture through a pad of Celite® to break up the emulsion.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of layers.

    • Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (e.g., toluene if using ethyl acetate) to alter the phase properties.

Issue 2: Precipitation of Product or Byproducts at the Interface

  • Symptom: A solid material precipitates at the interface of the organic and aqueous layers.

  • Cause: Changes in pH or solvent composition during the workup can lead to the precipitation of the product, starting material, or byproducts. For example, neutralizing an acidic reaction mixture can cause the free amine to precipitate if its solubility is low in the chosen solvent system.

  • Solutions:

    • Adjust pH: Ensure the pH of the aqueous layer is appropriate to keep the compound of interest in the desired phase (e.g., acidic to protonate the amine and increase aqueous solubility, or basic to keep it as the free base).

    • Add More Solvent: Increase the volume of the organic or aqueous phase to dissolve the precipitate.

    • Filtration: If the precipitate is an undesired byproduct, it can be removed by filtration of the biphasic mixture.

Issue 3: Product is Difficult to Extract from the Aqueous Layer

  • Symptom: Low recovery of the desired product in the organic phase after extraction.

  • Cause: The amino and phenolic groups can render the molecule partially water-soluble, especially if the aqueous phase is acidic (protonation of the amine) or strongly basic (deprotonation of the phenol).

  • Solutions:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. For extraction of the neutral compound, a pH around 7-8 is often optimal.

    • Increase Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.

    • Use a More Polar Solvent: If using a non-polar solvent, switching to a more polar one like ethyl acetate or dichloromethane may improve extraction efficiency.

Issue 4: Discoloration of the Product (Oxidation)

  • Symptom: The isolated product is colored (often pink, brown, or black) when the pure compound is expected to be a white or off-white solid.

  • Cause: Aminophenols are susceptible to oxidation, especially when exposed to air and light. This can be accelerated by the presence of base or metal catalysts.

  • Solutions:

    • Workup Under Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of Antioxidants: Add a small amount of an antioxidant like sodium bisulfite or sodium thiosulfate to the aqueous wash solutions.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by hot filtration.

    • Recrystallization: This is often effective at removing colored oxidation byproducts.

Section 3: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is giving a significant amount of a dehalogenated byproduct. What can I do?

A1: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings.[3][4] It can be promoted by factors such as high temperature, prolonged reaction times, and certain catalyst/ligand combinations. To mitigate this:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Change the Catalyst/Ligand: Some palladium catalysts and ligands are more prone to promoting dehalogenation. Consider screening different phosphine ligands.

  • Use a Milder Base: Strong bases can sometimes contribute to side reactions.

Q2: I am attempting a Buchwald-Hartwig amination and observe both N-arylation and O-arylation of the this compound. How can I improve the selectivity for N-arylation?

A2: The selective arylation of aminophenols is a common challenge.[5][6][7][8][9][10] The outcome often depends on the catalyst system (metal and ligand) and reaction conditions.

  • Palladium Catalysts for N-Arylation: Palladium catalysts with bulky biarylphosphine ligands (e.g., BrettPhos) are often selective for N-arylation.[5][6][8]

  • Copper Catalysts for O-Arylation: Copper-based catalysts, sometimes with ligands like picolinic acid, tend to favor O-arylation.[5][6][8][9]

  • Protecting Groups: If selectivity remains an issue, consider protecting the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-arylation.

Q3: What is the best way to purify the final product after a reaction with this compound?

A3: The choice of purification method depends on the nature of the product and the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often a highly effective method for achieving high purity. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials.

    • Normal Phase (Silica Gel): Due to the basicity of the amino group, tailing can be an issue. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

    • Amine-Functionalized Silica: For particularly challenging separations of basic compounds, using a pre-packed column with amine-functionalized silica can provide excellent peak shape and resolution.

Q4: How should I store this compound to prevent degradation?

A4: As aminophenols can be sensitive to air and light, proper storage is important. Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a refrigerator.

Section 4: Visualizing Workflows and Relationships

Diagram 1: General Workup Procedure

This diagram illustrates a typical workflow for the workup of a reaction involving this compound.

Workup_Procedure reaction Reaction Mixture quench Quench Reaction (e.g., with water or NH4Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) quench->extraction wash1 Wash Organic Layer (e.g., with Brine) extraction->wash1 dry Dry Organic Layer (e.g., with Na2SO4) wash1->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude

Caption: A generalized workflow for the aqueous workup of a reaction.

Diagram 2: Troubleshooting Logic for Low Product Yield

This diagram provides a logical approach to troubleshooting low product yield after workup.

Troubleshooting_Yield start Low Product Yield check_aqueous Analyze Aqueous Layer (TLC, LC-MS) start->check_aqueous product_in_aqueous Product in Aqueous Layer? check_aqueous->product_in_aqueous adjust_ph Adjust pH and Re-extract product_in_aqueous->adjust_ph Yes incomplete_reaction Incomplete Reaction? product_in_aqueous->incomplete_reaction No end Improved Yield adjust_ph->end optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction Yes degradation Product Degradation? incomplete_reaction->degradation No optimize_reaction->end milder_workup Use Milder Workup Conditions degradation->milder_workup Yes purification_loss Loss During Purification? degradation->purification_loss No milder_workup->end optimize_purification Optimize Purification Method purification_loss->optimize_purification Yes optimize_purification->end

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4). As a substituted aminophenol, this compound is amenable to analysis by several chromatographic techniques. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by data extrapolated from closely related compounds.

While specific experimental data for this compound is limited in publicly available literature, the methods described herein are based on established analytical principles for halogenated and aminated phenols and are intended to serve as a robust starting point for method development and validation.

Physicochemical Properties of this compound and Related Compounds

A summary of the known and predicted physicochemical properties of this compound and its structural analogs is presented in Table 1. This information is critical for method development, particularly for selecting appropriate chromatographic conditions and sample preparation strategies.

PropertyThis compound2-Amino-4-bromophenol2-Amino-4-fluorophenol2-Bromo-6-fluorophenol
Molecular Formula C₆H₅BrFNOC₆H₆BrNOC₆H₆FNOC₆H₄BrFO
Molecular Weight 206.01 g/mol 188.02 g/mol 127.12 g/mol 190.99 g/mol
CAS Number 182499-89-440925-68-6399-97-32040-89-3
Predicted XLogP3 2.51.91.32.3
Predicted pKa Not availableNot availableNot available7.17
Appearance Solid (predicted)White to light brown solidBrown powderFused solid
Solubility Slight solubility in water; soluble in organic solvents like ethanol and acetone (inferred from analogs)Slight solubility in water; soluble in ethanol and acetoneNot specifiedNot specified

Table 1. Physicochemical Properties of this compound and Related Analogs. The data for the target analyte is primarily predicted, while data for related compounds is a mix of experimental and predicted values.

Comparison of Analytical Methods

The two primary recommended methods for the quantification of this compound are HPLC-UV and GC-MS. The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sample Volatility Not required.Required; derivatization is often necessary for polar analytes.
Derivatization Not typically required.Likely required (e.g., acetylation or silylation) to improve volatility and peak shape.
Sensitivity Good (ng range).Excellent (pg to fg range).
Selectivity Moderate; relies on chromatographic separation and UV absorbance.High; mass spectrometric detection provides structural information.
Instrumentation Cost Lower.Higher.
Typical Run Time 10-30 minutes.15-40 minutes.
Common Interferences Compounds with similar retention times and UV absorbance.Matrix components that co-elute and have similar mass fragments.

Table 2. Comparison of HPLC-UV and GC-MS for the Analysis of this compound.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed based on the successful analysis of other aminophenol isomers and bromophenolic compounds. A reversed-phase C18 column is suggested, which separates compounds based on their hydrophobicity.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Estimated to be in the range of 270-290 nm. A UV scan of the pure compound is required to determine the optimal wavelength (λmax).

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the initial mobile phase composition as needed.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino and hydroxyl groups, derivatization is recommended to improve the volatility and chromatographic performance of this compound. Acetylation with acetic anhydride is a common and effective derivatization strategy for phenols and amines.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or triple quadrupole)

  • Autosampler

Derivatization Protocol (Acetylation):

  • To 1 mL of the sample extract (in a suitable solvent like ethyl acetate), add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Add 1 mL of deionized water and vortex.

  • Separate the organic layer for GC-MS analysis.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition: Full scan mode (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The specific ions for SIM would need to be determined from the mass spectrum of the derivatized analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

Method_Selection Start Select Analytical Method Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix No GC_MS GC-MS Sensitivity->GC_MS Yes Cost Lower Instrument Cost a Priority? Matrix->Cost No Matrix->GC_MS Yes HPLC_UV HPLC-UV Cost->HPLC_UV Yes Cost->GC_MS No

Caption: Decision tree for selecting an appropriate analytical method.

A Comparative Guide to HPLC Analysis of 2-Amino-4-bromo-6-fluorophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Amino-4-bromo-6-fluorophenol and its potential derivatives or process-related impurities. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for quality control and purity assessment of this compound. The provided experimental data is representative for this class of compounds and is based on established methods for similar halogenated phenols and aminophenols.

Data Presentation: Comparative HPLC Methods

Two alternative HPLC methods are presented below. Method A employs a standard C18 column with an isocratic elution, offering simplicity and robustness for routine analysis. Method B utilizes a Phenyl-Hexyl column with a gradient elution, providing alternative selectivity and potentially better resolution for complex mixtures of derivatives and impurities.

ParameterMethod A: Isocratic C18 AnalysisMethod B: Gradient Phenyl-Hexyl Analysis
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:0.05 M Potassium Phosphate Monobasic (pH 3.0) (40:60 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 20% B to 70% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 288 nm288 nm
Injection Volume 10 µL5 µL
Column Temperature 30 °C35 °C
Analyte Retention Time (min) Retention Time (min)
2-Amino-6-fluorophenol4.23.8
2-Amino-4-bromophenol6.86.2
This compound 8.5 7.9
2-Amino-4,6-dibromophenol12.110.5

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below. These protocols are intended as a starting point for method development and validation.

Method A: Isocratic C18 Analysis

Objective: To provide a simple, robust, and isocratic HPLC method for the routine quantification and purity assessment of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Acetonitrile (HPLC grade).

  • Potassium Phosphate Monobasic (analytical grade).

  • Orthophosphoric acid (for pH adjustment).

  • Water (HPLC grade).

  • Reference standard of this compound and its potential derivatives.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.05 M Potassium Phosphate Monobasic solution by dissolving the appropriate amount in HPLC grade water.

    • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30 °C.

    • Set the UV detection wavelength to 288 nm.

    • Inject 10 µL of the standard and sample solutions.

  • Data Analysis:

    • Identify and quantify the this compound peak based on the retention time and peak area of the reference standard.

    • Assess the purity by calculating the percentage of the main peak area relative to the total peak area.

Method B: Gradient Phenyl-Hexyl Analysis

Objective: To provide a high-resolution gradient HPLC method with alternative selectivity for the separation of this compound from its closely related derivatives and potential impurities.

Instrumentation:

  • A gradient-capable HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 mm internal diameter, 150 mm length.

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Water (HPLC grade).

  • Reference standard of this compound and its potential derivatives.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter.

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in a 50:50 mixture of Mobile Phase A and B.

    • Prepare working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Maintain the column temperature at 35 °C.

    • Set the UV detection wavelength to 288 nm.

    • Inject 5 µL of the standard and sample solutions.

    • The gradient program is as follows:

      • 0-2 min: 20% B

      • 2-12 min: 20% to 70% B (linear gradient)

      • 12-15 min: 70% B

      • 15.1-18 min: 20% B (re-equilibration)

  • Data Analysis:

    • Perform peak identification and quantification as described in Method A.

    • The gradient elution is expected to provide enhanced separation of closely eluting impurities.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the HPLC analysis and comparison of methods for this compound and its derivatives.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion sample_prep Sample and Standard Preparation method_a Method A Execution (Isocratic C18) sample_prep->method_a method_b Method B Execution (Gradient Phenyl-Hexyl) sample_prep->method_b mobile_phase_prep Mobile Phase Preparation instrument_setup Instrument Setup (Column, Flow Rate, Temp) mobile_phase_prep->instrument_setup instrument_setup->method_a instrument_setup->method_b data_acquisition Data Acquisition (Chromatograms) method_a->data_acquisition method_b->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification and Purity Assessment peak_integration->quantification method_comparison Method Performance Comparison quantification->method_comparison select_method Select Optimal Method method_comparison->select_method

Caption: Workflow for HPLC method comparison.

Signaling_Pathway_Comparison cluster_method_a Method A: Isocratic C18 cluster_method_b Method B: Gradient Phenyl-Hexyl a_column C18 Column a_elution Isocratic Elution (40% ACN) a_column->a_elution Separation a_result Robust, Simple Good for QC a_elution->a_result b_column Phenyl-Hexyl Column b_elution Gradient Elution (20-70% ACN) b_column->b_elution Separation b_result High Resolution Alternative Selectivity b_elution->b_result analyte This compound & Derivatives analyte->a_column Interaction analyte->b_column Interaction

Caption: Comparison of separation principles.

A Researcher's Guide to GC-MS Analysis of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common methodologies for the analysis of halogenated phenols using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who seek to optimize their analytical approach for these compounds. The following sections detail sample preparation, derivatization techniques, and chromatographic conditions, supported by experimental data and protocols.

Analytical Approaches: Direct Injection vs. Derivatization

The analysis of halogenated phenols by GC-MS can be approached in two primary ways: direct injection of the underivatized analytes or chemical derivatization prior to analysis. While phenols are amenable to gas chromatography without derivatization, issues like poor peak shape (tailing) and discrimination in the injector can occur at lower concentrations.[1] Derivatization is a chemical process that modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to better separation and detection sensitivity.[2][3]

Table 1: Comparison of Direct Analysis and Derivatization Methods

FeatureDirect (Underivatized) AnalysisDerivatization Analysis
Principle Direct injection of the sample extract into the GC-MS.[4]Chemical modification of phenols to form less polar, more volatile derivatives.[2]
Advantages - Faster sample preparation- Less reagent use- Improved peak shape and resolution- Increased sensitivity- Reduced analyte interaction with the GC system[5]
Disadvantages - Peak tailing, especially at low concentrations- Potential for analyte degradation in the injector- Lower sensitivity[1]- Additional sample preparation steps- Potential for incomplete derivatization or side reactions
Best For High-concentration samples, rapid screening.Trace-level analysis, complex matrices, quantitative studies.[1]

Comparison of Derivatization Techniques

Several derivatization methods are employed for phenols, with acetylation and pentafluorobenzylation being common choices. The selection of the derivatization reagent depends on the specific functional groups of the target analytes and the desired analytical outcome.[2]

A comparison between in situ acetylation and pentafluorobenzylation for determining phenols at the ng/L level found that acetylation provided less background interference and better recoveries for most compounds.[5][6]

Table 2: Performance Comparison of Derivatization Methods

CompoundRecovery via Acetylation (%)Recovery via Pentafluorobenzylation (%)
Phenol8545
2-Chlorophenol9070
2,4-Dichlorophenol9580
2,4,6-Trichlorophenol9890
Pentachlorophenol~60~60
4-Bromophenol9275
2,4-Dibromophenol9685
2,4,6-Tribromophenol10095
Trichloroguaiacol~60~60

Data sourced from a comparative study on the determination of phenols in water samples.[5]

Optimizing Separation: A Look at GC Columns

The choice of capillary column is critical for achieving high resolution in the separation of halogenated phenols. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are commonly used and provide excellent performance.[7]

Table 3: Comparison of GC Columns for Halogenated Phenol Analysis

Column NameStationary PhaseTypical DimensionsKey Features & Applications
TraceGOLD TG-5SilMS Silarylene phase with selectivity comparable to 5% diphenyl / 95% dimethyl polysiloxane30 m x 0.25 mm, 0.25 µmExcellent performance for EPA method 528; minimal peak tailing for active compounds.[7] Suitable for a wide range of phenols and chlorinated phenols.[7]
DB-1 100% Dimethylpolysiloxane25 m x 0.31 mmA non-polar, general-purpose column used for separating various halogenated phenols.[5]
DB-5 (5%-Phenyl)-methylpolysiloxane15 m x 0.32 mmA low-polarity, versatile column suitable for halogenated compounds and phenols.[5][8]

Table 4: Example Retention Times of Phenolic Compounds on a TraceGOLD TG-5SilMS Column

Peak No.CompoundRetention Time (min)
1Phenol10.15
22-Chlorophenol11.53
32-Nitrophenol12.63
42,4-Dimethylphenol13.11
52,4-Dichlorophenol13.91
64-Chloro-3-methylphenol14.80
72,4,6-Trichlorophenol15.68
82,4-Dinitrophenol17.51
94-Nitrophenol17.84
102-Methyl-4,6-dinitrophenol19.33
11Pentachlorophenol21.67

GC conditions are detailed in the Experimental Protocols section. Data adapted from Thermo Fisher Scientific Application Note ANCCSGPHNWTR.[7]

Experimental Workflow and Protocols

A typical workflow for the analysis of halogenated phenols from an aqueous matrix involves sample collection, extraction and concentration, derivatization, and finally, GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Results Sample Aqueous Sample Collection SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Sample->SPE Loading Elution Elution of Analytes SPE->Elution Desorption Deriv Derivatization (e.g., Acetylation) Elution->Deriv GCMS GC-MS Analysis Deriv->GCMS Injection Data Data Acquisition & Processing GCMS->Data Ident Compound Identification Data->Ident Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of halogenated phenols.

Detailed Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE) of Water Samples

This protocol is a general guideline for the extraction of halogenated phenols from water.[9]

  • Cartridge Conditioning: Pre-condition a C18 SPE cartridge (e.g., 500 mg) by passing 4 mL of acetonitrile followed by 4 mL of acidic deionized water (pH 3).[9]

  • Sample Loading: Acidify the water sample (e.g., 10 mL) to pH 3 with formic acid. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[9]

  • Washing: Wash the cartridge with 6 mL of acidic DI water (pH 3) followed by 2 mL of DI water to remove interferences.[9]

  • Elution: Elute the retained phenols from the cartridge with a suitable organic solvent (e.g., hexane). The eluate is then ready for derivatization.[10]

2. Derivatization: In Situ Acetylation

This method is adapted from a procedure demonstrated to have good recoveries for a range of phenols.[5][6]

  • To the aqueous sample (or extract), add a suitable buffer to adjust the pH.

  • Add acetic anhydride as the acetylating agent.

  • Add a catalyst, such as potassium carbonate.

  • Vortex the mixture to ensure thorough mixing and reaction.

  • Extract the derivatized phenols (now phenol acetates) with an organic solvent like hexane.

  • The organic layer is then concentrated and ready for GC-MS injection.

3. GC-MS Operating Conditions (Based on EPA Method 528)

The following conditions are suitable for the analysis of derivatized or underivatized phenols on a column like the TraceGOLD TG-5SilMS.[7]

  • GC System: Thermo Scientific TRACE GC Ultra (or equivalent)

  • Injector: 275 °C, Splitless (1 min splitless time)

  • Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Column: TraceGOLD TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film)

  • MS System: Thermo Scientific Ion Trap MS (or equivalent)

  • Transfer Line Temperature: 300 °C

  • Ion Source Temperature: 200 °C

  • Scan Mode: Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity

References

A Comparative Guide to the Reactivity of 2-Amino-4-bromo-6-fluorophenol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-4-bromo-6-fluorophenol with its structural analogs. The analysis is supported by available experimental data for key classes of reactions pivotal in synthetic and medicinal chemistry: electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination.

Introduction to Reactivity

The reactivity of substituted phenols, such as this compound, is governed by a complex interplay of electronic and steric effects of the various functional groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, halogens (Br, F, Cl) exert a deactivating inductive effect by withdrawing electron density, while also directing ortho and para due to their ability to donate a lone pair of electrons through resonance.

In this compound, the positions ortho to the powerful activating hydroxyl and amino groups are occupied by halogens, influencing the regioselectivity and rate of further substitutions. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions. This guide will explore how variations in the position and nature of these halogen substituents affect the compound's reactivity in key synthetic transformations.

Comparative Analysis of Reactivity

For a systematic comparison, we will evaluate the reactivity of this compound against two key analogs:

  • 2-Amino-6-bromo-4-fluorophenol: An isomer to assess the influence of the bromine atom's position.

  • 2-Amino-4-chloro-6-fluorophenol: An analog to compare the reactivity of a bromo- versus a chloro-substituent in cross-coupling reactions.

Electrophilic Aromatic Substitution: Nitration

Electrophilic nitration introduces a nitro group onto the aromatic ring, a fundamental reaction in the synthesis of many pharmaceutical intermediates. The reaction is highly sensitive to the electronic properties of the substrate.

Data Presentation: Nitration Yields

CompoundReactionProductYield (%)
2-Bromo-4-fluorophenol (as a proxy)Nitration2-Bromo-4-fluoro-6-nitrophenol89%[1]
This compoundNitration2-Amino-4-bromo-5-nitro-6-fluorophenol (Predicted)Data not available
2-Amino-6-bromo-4-fluorophenolNitration2-Amino-6-bromo-5-nitro-4-fluorophenol (Predicted)Data not available
2-Amino-4-chloro-6-fluorophenolNitration2-Amino-4-chloro-5-nitro-6-fluorophenol (Predicted)Data not available

Note: Due to the strong activation by the amino and hydroxyl groups, nitration of the aminophenols is expected to be facile. The regioselectivity will be directed by the combined influence of these activating groups.

Experimental Protocol: Nitration of 2-Bromo-4-fluorophenol

A solution of 2-bromo-4-fluorophenol (0.05 mol) in 25 mL of chloroform is prepared in a reaction flask. The solution is stirred at 20°C while a nitrating mixture of sulfuric acid and nitric acid (in a 1:5.5 molar ratio, 0.065 mol of nitric acid) is added dropwise. After the addition is complete, the reaction mixture is warmed to 45°C and stirred for 3 hours. Following the reaction, the mixture is washed with water and saturated salt water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Recrystallization from ethanol affords the light yellow product.[1]

nitration_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-bromo-4-fluorophenol in chloroform add_nitrating_mix Add H₂SO₄/HNO₃ mixture dropwise at 20°C start->add_nitrating_mix heat Warm to 45°C and stir for 3 hours add_nitrating_mix->heat wash Wash with H₂O and brine heat->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize product Obtain pure 2-bromo-4-fluoro-6-nitrophenol recrystallize->product

Nitration Experimental Workflow

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, typically by coupling an organohalide with a boronic acid. The reactivity of the C-X bond (where X is a halogen) is crucial and generally follows the trend I > Br > Cl.

Data Presentation: Suzuki-Miyaura Coupling Yields with Phenylboronic Acid

CompoundReactionProductYield (%)
2-Bromo-4-fluorophenolSuzuki-Miyaura2-Phenyl-4-fluorophenolQuantitative[2]
This compoundSuzuki-Miyaura2-Amino-4-phenyl-6-fluorophenolData not available
2-Amino-6-bromo-4-fluorophenolSuzuki-Miyaura2-Amino-6-phenyl-4-fluorophenolData not available
2-Amino-4-chloro-6-fluorophenolSuzuki-Miyaura2-Amino-4-phenyl-6-fluorophenolExpected to be lower than bromo analog

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In an oven-dried reaction vessel, the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium phosphate (2.2 mmol) are combined. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then added. The vessel is sealed and purged with an inert gas like argon or nitrogen. A degassed solvent system, such as 1,4-dioxane and water (4:1, 5 mL), is introduced via syringe. The reaction mixture is heated to 90-100°C with vigorous stirring and monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the mixture is cooled, and the product is extracted with an organic solvent, followed by purification.

suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product_out transmetalation_complex->product_out  Product product Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. Similar to the Suzuki-Miyaura reaction, the reactivity is highly dependent on the nature of the halogen.

Data Presentation: Buchwald-Hartwig Amination Yields with Aniline

CompoundReactionProductYield (%)
This compoundBuchwald-HartwigN-(2-Amino-4-phenyl-6-fluorophenyl)anilineData not available
2-Amino-6-bromo-4-fluorophenolBuchwald-HartwigN-(2-Amino-6-phenyl-4-fluorophenyl)anilineData not available
2-Amino-4-chloro-6-fluorophenolBuchwald-HartwigN-(2-Amino-4-phenyl-6-fluorophenyl)anilineExpected to be lower than bromo analog

Note: The bromo-substituted compounds are anticipated to undergo Buchwald-Hartwig amination more readily than the chloro-substituted analog. The presence of the free amino and hydroxyl groups on the phenol ring may require careful optimization of reaction conditions to avoid side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a dry, sealable reaction tube under an inert atmosphere, the aryl halide (1.0 mmol), the amine (1.2 mmol), a base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol) are combined. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The tube is sealed and heated to 80-110°C with vigorous stirring. The reaction progress is monitored by LC-MS. After completion, the reaction is cooled and quenched, followed by extraction and purification of the product.

buchwald_hartwig_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Amine, Base, Pd Catalyst, Ligand add_solvent Add Anhydrous, Degassed Solvent start->add_solvent heat Heat to 80-110°C with stirring add_solvent->heat monitor Monitor by LC-MS heat->monitor cool_quench Cool and Quench monitor->cool_quench Upon completion extract Extract with Organic Solvent cool_quench->extract purify Purify by Chromatography extract->purify product Obtain pure N-Aryl Product purify->product

Buchwald-Hartwig Amination Workflow

Conclusion

This guide provides a comparative framework for understanding the reactivity of this compound and its analogs. Based on established chemical principles and available data for related compounds, the following reactivity trends can be predicted:

  • Electrophilic Aromatic Substitution: All the compared aminophenols are expected to be highly reactive towards electrophiles due to the strong activating effects of the amino and hydroxyl groups.

  • Palladium-Catalyzed Cross-Coupling: The bromo-substituted phenols are expected to be significantly more reactive than the chloro-substituted analog in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The isomeric position of the bromine atom is likely to have a lesser effect on the overall reactivity compared to the difference between bromine and chlorine.

It is important to note that while these trends are well-established, the optimal reaction conditions for each specific substrate may vary. The provided protocols serve as a general guideline, and empirical optimization is recommended for achieving the best results in a laboratory setting. Further research is needed to generate direct comparative quantitative data for these specific compounds.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-4-bromo-6-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this context, substituted phenolic compounds, particularly halogenated aminophenols, have emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative analysis of the potential biological activities of 2-Amino-4-bromo-6-fluorophenol derivatives, drawing insights from structurally similar compounds and outlining key experimental methodologies.

While direct experimental data on the biological activity of this compound derivatives is limited in publicly available literature, the known pharmacological profiles of related o-aminophenol and bromophenol derivatives suggest significant potential in anticancer, antimicrobial, and enzyme inhibitory applications. This guide will synthesize the available data on these analogous compounds to provide a predictive comparison and a foundation for future research.

Anticancer Activity: A Look at Structural Analogs

Derivatives of o-aminophenol and bromophenol have demonstrated notable cytotoxic effects against various cancer cell lines. The primary metric for this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
o-Aminophenol DerivativesKB (Oral Cancer)32 - 74.94--
o-Aminophenol DerivativesHepG2 (Liver Cancer)29.46--
o-Aminophenol DerivativesA549 (Lung Cancer)71.29--
o-Aminophenol DerivativesMCF7 (Breast Cancer)80.02--
p-DodecylaminophenolMCF-7 (Breast Cancer)< 10 (approx.)Fenretinide> 10 (approx.)
p-DodecylaminophenolDU-145 (Prostate Cancer)< 10 (approx.)Fenretinide> 10 (approx.)
p-DodecylaminophenolHL60 (Leukemia)< 10 (approx.)Fenretinide> 10 (approx.)

Note: The data presented for o-aminophenol and p-dodecylaminophenol derivatives is intended to provide a comparative baseline for the potential anticancer activity of this compound derivatives.

Antimicrobial Activity: Insights from Related Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated phenols and their derivatives have shown promise in this area. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
o-Nitrophenol DerivativesVarious Bacteria & Fungi100 - 200--
Bromophenol DerivativesStaphylococcus aureus24Ampicillin10
Bromophenol DerivativesS. aureus24Tetracycline30
Bromophenol DerivativesS. aureus24Tobramycin25
Bromophenol DerivativesPseudomonas aeruginosa780Tobramycin15

Note: The data for o-nitrophenol and bromophenol derivatives is presented to infer the potential antimicrobial spectrum of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity screenings, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental assay in microbiology to determine the antimicrobial potential of a compound.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Test Compound in 96-well Plate inoculation Inoculate Wells with Microbial Suspension compound_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually Inspect for Turbidity incubation->visual_inspection determine_mic Identify Lowest Concentration with No Growth (MIC) visual_inspection->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Structure-Activity Relationship of 2-Amino-4-bromo-6-fluorophenol Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-4-bromo-6-fluorophenol analogs, focusing on their potential as anticancer and enzyme inhibitory agents. The information presented herein is synthesized from available experimental data on related aminophenol and bromophenol derivatives to guide the rational design of novel therapeutic compounds.

Core Structure and Rationale

The this compound scaffold presents a unique combination of functional groups that are pivotal for biological activity. The aminophenol core is a well-established pharmacophore found in numerous bioactive molecules. The halogen substituents, bromine and fluorine, at positions 4 and 6 respectively, are expected to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) Analysis

While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, we can infer the SAR from studies on structurally related compounds. The following sections summarize the anticipated impact of structural modifications on biological activity.

Anticancer Activity

Halogenated aminophenol derivatives have demonstrated promising anticancer activities. The SAR for these compounds generally highlights the importance of the nature and position of the halogen atoms and substitutions on the amino and hydroxyl groups.

Table 1: Inferred Structure-Activity Relationship of this compound Analogs as Anticancer Agents

Analog / Modification Position of Modification Anticipated Effect on Anticancer Activity Rationale / Supporting Evidence
Parent Compound 2-NH2, 4-Br, 6-FBaseline activityThe combination of amino, hydroxyl, and halogen groups provides a foundation for interaction with biological targets.
Variation of Halogen at C4 C4Potency is influenced by the electronegativity and size of the halogen. Generally, Cl or Br is favored.Halogen substitution, particularly chlorine at the C5 position of the aminophenyl ring, has been shown to enhance cytotoxic activity in 2-aminobenzophenone analogs.[1]
Variation of Halogen at C6 C6A smaller, more electronegative atom like fluorine may enhance binding affinity and metabolic stability.---
Alkylation of Amino Group 2-NH-RLong-chain alkyl groups may increase cytotoxicity.The anticancer activity of p-alkylaminophenols is dependent on the length of the alkyl chain.[2]
Acylation of Amino Group 2-NH-CO-RAcylation may decrease activity compared to alkylation.N-(4-hydroxyphenyl)alkanamides were found to be weaker anticancer agents than their p-alkylaminophenol counterparts.[2]
Substitution on the Phenyl Ring C3, C5Introduction of other functional groups can modulate activity, selectivity, and solubility.---
Enzyme Inhibitory Activity

Bromophenol and aminophenol derivatives are known to inhibit various enzymes. For instance, some bromophenols show inhibitory effects on acetylcholinesterase (AChE), while certain aminophenol derivatives can inhibit choline kinase.

Table 2: Inferred Structure-Activity Relationship of this compound Analogs as Enzyme Inhibitors

Analog / Modification Target Enzyme (Example) Anticipated Effect on Inhibitory Activity Rationale / Supporting Evidence
Parent Compound Acetylcholinesterase (AChE), Choline Kinase (ChoK)Baseline inhibitory potentialBromophenol compounds have shown inhibitory effects on enzymes like AChE.[1] 3-Aminophenol derivatives have been identified as choline kinase inhibitors.
Linker between Phenyl Ring and another Moiety -The nature and length of a linker can significantly impact inhibitory potency.For choline kinase inhibitors, a shorter linker length generally leads to better enzyme inhibition.[3]
Attachment Point of a Linker -Connection through the nitrogen atom of the amino group may be more favorable for enzyme inhibition than through the oxygen of the hydroxyl group.In a series of non-symmetric choline kinase inhibitors, compounds with the linker connected to the N-atom of the aminophenol showed the best inhibitory results.[3]
Modification of the Phenolic Hydroxyl Group -May alter binding mode and potency.---

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of aminophenol derivatives, which can be adapted for this compound analogs.

General Synthesis of Aminophenol Analogs

A common method for synthesizing substituted aminophenols involves the reduction of the corresponding nitrophenols. For N-alkyl or N-acyl derivatives, subsequent reaction of the amino group with alkyl halides or acyl chlorides can be performed.

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_derivatization Derivatization (Optional) cluster_characterization Characterization Start Starting Material (e.g., 2-Nitro-4-bromo-6-fluorophenol) Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Isolation Isolation and Purification (e.g., Column Chromatography) Reduction->Isolation Aminophenol This compound Isolation->Aminophenol Alkylation N-Alkylation (Alkyl halide, Base) Aminophenol->Alkylation Acylation N-Acylation (Acyl chloride, Base) Aminophenol->Acylation Product Final Product Alkylation->Product Acylation->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Fig. 1: General workflow for the synthesis and characterization of this compound analogs.
Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Workflow for MTT Assay:

G CellSeeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours CellSeeding->Incubation1 Treatment Treat cells with varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 AddMTT Add MTT solution to each well Incubation2->AddMTT Incubation3 Incubate for 4 hours AddMTT->Incubation3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubation3->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 values MeasureAbsorbance->CalculateIC50

Fig. 2: Workflow for determining the anticancer activity of compounds using the MTT assay.

Potential Signaling Pathways

The anticancer effects of aminophenol derivatives can be mediated through various signaling pathways, often culminating in the induction of apoptosis (programmed cell death).

G Compound 2-Aminophenol Analog Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Modulation SignalCascade Signal Transduction Cascade Target->SignalCascade Apoptosis Apoptosis Induction SignalCascade->Apoptosis CellCycleArrest Cell Cycle Arrest SignalCascade->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Fig. 3: A potential signaling pathway for the anticancer action of 2-aminophenol analogs.

Conclusion and Future Directions

This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs based on existing knowledge of related compound classes. The inferences suggest that modifications at the amino group and the nature of the halogen substituents are critical determinants of biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a definitive SAR. Such studies will be invaluable for the development of novel and potent therapeutic agents for cancer and other diseases.

References

X-ray Crystallographic Analysis of 2-Amino-4-bromo-6-fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of halogenated aminophenols, with a specific focus on 2-Amino-4-bromo-6-fluorophenol. While specific crystallographic data for this compound is not publicly available, this document offers a comparison with structurally related compounds to infer potential structural characteristics. The guide also details a standardized experimental protocol for obtaining such data, which is crucial for understanding molecular geometry, intermolecular interactions, and crystal packing – key factors in drug design and materials science.

Comparative Crystallographic Data of Substituted Aminophenols

To provide a framework for the potential crystal structure of this compound, the following table summarizes the crystallographic data for related aminophenol derivatives. These analogs, featuring various substitutions, illustrate the influence of different functional groups on the crystal lattice parameters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Thiophenyl-2-methylidene-2-aminophenolC₁₁H₉NOSOrthorhombicPbca16.942(4)13.4395(11)17.5857(12)909090[1]
2-{[3-4-(Dimethylamino)phenyl-2-propenylidene]amino}phenolC₁₇H₁₈N₂OMonoclinicP2₁/c6.3277(4)12.8050(8)18.0358(12)9097.926(2)90[2]
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenolC₁₃H₁₁NO₂TriclinicP-19.0456(12)10.1549(14)12.3667(17)69.680(3)89.897(3)76.960(3)[2]
4-AminophenolC₆H₇NOOrthorhombic[3]
2-Amino-4-bromophenolC₆H₆BrNO--------[4][5]
2-Amino-4-bromo-6-chlorophenolC₆H₅BrClNO--------[6]

Note: Complete crystallographic data for 4-Aminophenol, 2-Amino-4-bromophenol, and 2-Amino-4-bromo-6-chlorophenol were not available in the searched resources. These are included to highlight their relevance as comparative structures.

Experimental Protocol for X-ray Crystallographic Analysis

The following is a detailed methodology for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality.

  • Procedure: The compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or toluene) to achieve a supersaturated solution.[4] Common crystallization techniques include slow evaporation, vapor diffusion, and cooling. The choice of solvent and method is critical and often determined empirically.

2. Crystal Mounting:

  • Objective: To mount a selected crystal for data collection.

  • Procedure: A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a microscope.[1] It is then mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and placed in the X-ray beam.

3. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Procedure: The crystal is exposed to a monochromatic X-ray beam.[7] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[7] The collection strategy involves determining the appropriate oscillation range to maximize data completeness while avoiding spot overlap.[7] Data is typically collected at a controlled temperature (e.g., 293(2) K) to minimize thermal vibrations.[1]

4. Data Processing:

  • Objective: To integrate the raw diffraction images and obtain a list of reflection intensities.

  • Procedure: The collected images are processed to determine the unit cell parameters and the crystal lattice symmetry (space group). The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., absorption).

5. Structure Solution and Refinement:

  • Objective: To determine the atomic positions in the unit cell and refine the structural model.

  • Procedure: The initial crystal structure is determined using direct methods or Patterson methods. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[1] The quality of the final model is assessed by parameters such as the R-factor.

Experimental Workflow

The following diagram illustrates the typical workflow for an X-ray crystallographic analysis.

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Data

Workflow for X-ray Crystallographic Analysis.

This structured approach, from sample preparation to final data analysis, is fundamental to obtaining high-quality crystallographic data. The resulting three-dimensional molecular structure provides invaluable insights for understanding the properties and potential applications of novel compounds like this compound in the field of drug development and materials science.

References

Comparative Guide to Purity Determination of Synthesized 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for determining the purity of 2-Amino-4-bromo-6-fluorophenol, a key building block in various pharmaceutical syntheses. The following sections detail the experimental protocols for leading analytical techniques, a comparison of their strengths and weaknesses, and a visual workflow to guide the purity assessment process.

Comparison of Analytical Methods

The determination of purity for a synthesized compound like this compound necessitates the use of robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods for this purpose. Each technique offers distinct advantages and has specific limitations.

Analytical MethodPrinciple of OperationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using a UV-Vis detector.- High resolution and sensitivity for non-volatile and thermally labile compounds.- Well-established methods for aminophenols and bromophenols are available.[1][2][3][4]- Quantitative analysis is straightforward and accurate with proper calibration.- Requires a suitable chromophore in the molecule for UV detection.- Method development can be time-consuming.- Does not provide definitive structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture in the gas phase based on their interaction with a stationary phase. The separated components are then ionized and detected based on their mass-to-charge ratio.- Excellent separation efficiency for volatile and semi-volatile compounds.- Provides structural information through mass fragmentation patterns, aiding in impurity identification.[5][6][7][8]- High sensitivity, especially in selected ion monitoring (SIM) mode.- Requires derivatization for non-volatile compounds, which can add complexity.[9]- Not suitable for thermally unstable compounds.- Potential for sample degradation at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing detailed structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR are highly relevant.- Provides unambiguous structure elucidation and identification of impurities.- ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity, wide chemical shift range, and low natural abundance, resulting in clean spectra with minimal background noise.[10][11][12][13][14]- Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the analyte.- Relatively lower sensitivity compared to chromatographic methods.- Can be expensive to acquire and maintain.- Complex spectra may require significant expertise for interpretation.

Experimental Workflow

The following diagram illustrates a recommended workflow for the comprehensive purity assessment of synthesized this compound, incorporating orthogonal analytical techniques to ensure a thorough and reliable evaluation.

Purity Determination Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary & Confirmatory Analysis cluster_3 Data Interpretation & Reporting Synthesized Compound Synthesized Compound Dissolution Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) for NMR and a suitable solvent (e.g., ACN/H2O) for HPLC and GC-MS Synthesized Compound->Dissolution HPLC_UV HPLC-UV Analysis (Quantitative Purity) Dissolution->HPLC_UV NMR_Analysis ¹H, ¹³C, and ¹⁹F NMR (Structural Confirmation & Impurity ID) Dissolution->NMR_Analysis GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS If volatile impurities are suspected Data_Analysis Correlate data from all techniques. Identify and quantify impurities. HPLC_UV->Data_Analysis qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR_Analysis->qNMR If high accuracy is required NMR_Analysis->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Workflow for Purity Determination.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general starting point and may require optimization for your specific instrumentation and sample.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.

    • Synthesized this compound.

    • Reference standard of this compound (if available).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance determined by DAD).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN/Water).

    • Prepare a series of calibration standards if a reference standard is available for quantitative analysis.

  • Data Analysis:

    • Calculate the purity of the synthesized compound by the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100.

    • For quantitative analysis, create a calibration curve from the reference standard and determine the concentration of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities. Derivatization may be necessary to improve the volatility of the target compound.

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade.

    • Synthesized this compound.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

  • Sample Preparation (with Derivatization):

    • Dissolve approximately 1 mg of the synthesized compound in 1 mL of the chosen solvent.

    • Add 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Analyze the mass spectra of any other peaks to identify potential volatile impurities by comparing them to mass spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds.[10][11][12]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Internal standard for quantitative NMR (qNMR), if required (e.g., 1,3,5-trichlorobenzene).

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.

    • If performing qNMR, accurately weigh both the sample and the internal standard.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the proton signals and their integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will provide a clean signal for the fluorine atom, and its chemical shift will be highly sensitive to the surrounding chemical environment. The presence of multiple fluorine signals may indicate impurities.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and integrations in the ¹H, ¹³C, and ¹⁹F spectra to confirm the structure of this compound.

    • Impurity Identification: Look for small, unidentifiable peaks in the spectra. The chemical shifts and coupling patterns of these peaks can help in elucidating the structures of impurities.

    • Quantitative Purity (qNMR): Calculate the purity by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known concentration.

By employing a combination of these orthogonal analytical techniques, researchers can confidently determine the purity of synthesized this compound and identify any potential impurities, ensuring the quality and reliability of their downstream applications.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-bromo-6-fluorophenol is a valuable trifunctional synthetic building block in medicinal chemistry and drug development. Its structure, featuring amino, bromo, and fluoro groups on a phenolic ring, allows for precise and regioselective modifications. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The efficiency of these transformations is highly dependent on the choice of the catalytic system. This guide provides an objective comparison of catalyst performance for two of the most powerful and widely used cross-coupling reactions involving aryl bromides: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is based on studies of structurally analogous substrates, offering a strong predictive framework for reactions with this compound.

Core Reactions and Catalyst Selection

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecules from readily available precursors.[1] For substrates like this compound, the primary reactions of interest are:

  • Suzuki-Miyaura Coupling: Forms a C-C bond between the aryl bromide and an organoboron compound.

  • Buchwald-Hartwig Amination: Forms a C-N bond between the aryl bromide and an amine.[2]

The success of these reactions hinges on the catalyst system, which typically consists of a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center and modulates its reactivity, influencing reaction rates and yields.[3]

Performance Comparison of Catalytic Systems

While specific comparative data for this compound is limited, performance data from analogous substrates provides valuable insights for catalyst selection. The following tables summarize the performance of different palladium-based catalytic systems.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol Analogues

This reaction is a robust method for forming biaryl structures. The data below is derived from the coupling of 2-Bromo-4-fluorophenol and similar bromo-aminopyridines with various boronic acids.[4][5]

Catalyst SystemLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)
(L1)₂Pd(OAc)₂L1¹K₂CO₃AqueousPhenylboronic acidRT< 1Quantitative
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid1001285
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid1001288
PdCl₂(dppf)dppfK₃PO₄DioxanePhenylboronic acid1001690-98²
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid10012Expected High²

¹L1 refers to 2-amino-4,6-dihydroxy-pyrimidine.[5] ²Data based on analogous dihalopyridine substrates, indicating expected high performance for challenging couplings.[4][6]

Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluorophenol Analogues

This reaction is indispensable for synthesizing arylamines.[1] The data below summarizes conditions for coupling 2-Bromo-4-fluorophenol with morpholine, a representative secondary amine.[5]

Catalyst SystemLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuTolueneMorpholine10012-24High (Typical)
Pd₂(dba)₃BINAPNaOtBuTolueneN/A10012Moderate to High³

³Performance data is representative of similar N-arylation reactions.[7]

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycle and a generalized experimental workflow for the cross-coupling reactions discussed.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_reactants Inputs & Outputs pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Nu(L) Transmetalation/ Coordination Complex oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination & Deprotonation (B-H) product_complex Product-Pd(0)L Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-Nu) Product Ar-Nu product_complex->Product Reactants Ar-X + Nucleophile (Nu) Reactants->oa_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup 1. Reaction Setup (Substrate, Catalyst, Base, Solvent in Schlenk Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert reagents 3. Add Reagents (Coupling Partner, Degassed Solvents) inert->reagents heat 4. Heat Reaction (Vigorous Stirring at Specified Temperature) reagents->heat monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup 6. Reaction Work-up (Quench, Extract, Wash, Dry) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (Confirm Structure, Determine Yield & Purity) purify->analyze end End analyze->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[5]

Experimental Protocols

The following are generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides like this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for challenging aryl bromides using modern phosphine ligands.[4]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos or other suitable phosphine ligand (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or other suitable base (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, oil bath

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of 2-Bromo-4-fluorophenol.[5]

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos or other suitable Buchwald ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed reaction vial, magnetic stirrer, oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions typically run for 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-bromo-6-fluorophenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for the safe disposal of 2-Amino-4-bromo-6-fluorophenol, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes having a designated and properly labeled hazardous waste accumulation area and ensuring all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles of the chemical.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) and fire/flame resistant and impervious clothing.Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust or vapors, which may cause respiratory irritation.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. As a halogenated organic compound, it requires specific segregation and disposal methods.[2][3][4]

1. Waste Segregation:

  • Crucial Step: Collect waste this compound and any materials contaminated with it separately from non-halogenated organic waste.[2][3][4][5]

  • Rationale: Halogenated wastes are typically incinerated at specific, regulated hazardous waste facilities, and mixing them with non-halogenated solvents increases disposal costs and complicates the disposal process.[2][3][4][5]

  • Do Not Mix With:

    • Acids or bases[2][5]

    • Heavy metals[3][5]

    • Strong oxidizing or reducing agents[5]

    • Aqueous solutions[5]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and sealable container, often provided by your institution's Environmental Health and Safety (EHS) department. These are frequently color-coded (e.g., green-labeled carboys for halogenated organics).[2]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include the approximate quantity or concentration of the waste.

3. Accumulation of Waste:

  • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Keep the container closed at all times, except when adding waste.[3][5][6]

  • Ensure the storage area is cool and dry, away from sources of ignition.[1][7]

4. Spill and Contamination Clean-up:

  • In the event of a spill, wear the appropriate PPE.[1]

  • Contain the spill and collect the material using an inert absorbent (e.g., vermiculite, sand).[8]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Place all contaminated materials, including absorbent, gloves, and wipes, into the designated halogenated waste container.[1][8]

  • Do not allow the chemical to enter drains or the environment.[1][7][9]

5. Final Disposal:

  • Once the waste container is full (not exceeding 90% capacity), or if the waste has been accumulated for the maximum time allowed by local regulations, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe get_container Obtain Labeled Halogenated Waste Container ppe->get_container add_waste Add Waste to Container get_container->add_waste is_spill Spill or Contaminated Material? add_waste->is_spill cleanup Clean Spill with Inert Absorbent & Spark-Proof Tools is_spill->cleanup Yes seal Securely Seal Container is_spill->seal No cleanup->add_waste store Store in Designated Cool, Dry, Ventilated SAA seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-bromo-6-fluorophenol

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, including detailed personal protective equipment (PPE) specifications, operational plans for handling and spills, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended when there is a risk of splashing.[1]
Skin/Body Chemical-Resistant GlovesNeoprene or butyl rubber gloves are recommended for extended contact. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon contamination.[2][3][4] Always inspect gloves for degradation or punctures before use.
Fire/Flame-Resistant and Impervious ClothingA lab coat is mandatory. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[1][4]
Respiratory Full-Face RespiratorTo be used if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][5]

  • Assemble and inspect all necessary PPE.

  • Have a spill cleanup kit readily available.

2. Handling:

  • Conduct all weighing and transferring of this compound within the chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

3. Post-Handling:

  • Thoroughly decontaminate the work area.

  • Properly dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Spill Response

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

Spill Cleanup Protocol:

  • Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[5]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][5]

    • Clean the spill area with soap and water.[1]

  • Large Spills (>50 mL):

    • Evacuate the laboratory and close the doors.

    • Alert your institution's environmental health and safety department immediately.[5]

    • Prevent unauthorized personnel from entering the area.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
Contaminated Materials Items such as gloves, weighing boats, and absorbent materials should be placed in a designated solid hazardous waste container.[6]
Liquid Waste (Solutions) As this compound is a halogenated organic substance, liquid waste should be collected in a designated "halogenated organic waste" container.[7][8][9] Do not mix with non-halogenated waste. The container must be kept tightly sealed.

All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_weigh Weigh and Transfer prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Securely handle_reaction->handle_store cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon emergency_spill Spill Occurs handle_reaction->emergency_spill emergency_exposure Exposure Occurs handle_reaction->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->cleanup_wash Follow First Aid

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.